2-Ethylhexyl 3-mercaptopropionate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-ethylhexyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUODCTNNAKSRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866151 | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow liquid; Sweet penetrating aroma | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.964-0.970 (20°) | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50448-95-8 | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethylhexyl 3-Mercaptopropionate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 50448-95-8
This in-depth technical guide provides a comprehensive overview of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a chemical compound with established industrial applications. This document is intended for researchers, scientists, and drug development professionals, and will cover its chemical and physical properties, synthesis, applications, and available toxicological data. A key focus of this guide is to present the current state of knowledge and highlight areas where further research, particularly in the biomedical and pharmaceutical fields, is lacking.
Chemical and Physical Properties
2-Ethylhexyl 3-mercaptopropionate is a clear, colorless to pale yellow liquid.[1] It is characterized by the presence of both an ester and a thiol functional group, which dictate its chemical reactivity and applications. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [1] |
| Molecular Weight | 218.36 g/mol | [1] |
| CAS Number | 50448-95-8 | [1] |
| EC Number | 256-589-1 | [1] |
| IUPAC Name | 2-ethylhexyl 3-sulfanylpropanoate | [1] |
| Synonyms | 2-ethylhexyl 3-mercaptopropanoate, 3-Mercaptopropionic Acid 2-Ethylhexyl Ester | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 285.9 ± 23.0 °C (Predicted) | |
| Density | 0.96 g/cm³ | |
| Refractive Index | 1.4590 to 1.4610 | |
| Flash Point | 125 °C | |
| Water Solubility | Insoluble | |
| LogP | 4.9 at 20℃ |
Synthesis
The primary method for synthesizing this compound is through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.
General Experimental Protocol: Esterification
A general protocol for the synthesis, based on standard esterification procedures for similar compounds, is as follows:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, 3-mercaptopropionic acid and 2-ethylhexanol are charged in a near-equimolar ratio. A suitable solvent that forms an azeotrope with water, such as toluene, is added.
-
Catalyst Addition: A catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid, is introduced into the mixture.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base, and the mixture is washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Applications
The primary industrial applications of this compound stem from the reactivity of its thiol group.
Polymer Chemistry
The most significant application of this compound is as a chain-transfer agent in emulsion polymerization.[2][3] In this role, it helps to control the molecular weight and narrow the molecular weight distribution of polymers, such as those derived from acrylic and styrenic monomers.[2][3] The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process is crucial for producing polymers with desired physical properties.
Cosmetics and Personal Care
This compound is also utilized in the cosmetics industry.[4] Its purported antioxidant properties, attributed to the thiol group's ability to scavenge free radicals, make it a component in some anti-aging and protective skincare products.[4] It is also suggested to function as a moisturizer.[4]
Other Industrial Uses
It serves as an intermediate in the synthesis of other chemicals and has been evaluated as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]
Toxicological and Safety Data
The safety of this compound has been evaluated, primarily in the context of its use as a flavoring agent and in consumer products. The available data suggests a low order of acute toxicity.
GHS Hazard Classification
According to the aggregated GHS information from notifications to the ECHA C&L Inventory, the compound has the following hazard classifications, although percentages indicate that not all notifications agree:
-
H302: Harmful if swallowed[1]
-
H317: May cause an allergic skin reaction[1]
-
H319: Causes serious eye irritation[1]
-
H331: Toxic if inhaled[1]
-
H400: Very toxic to aquatic life[1]
Toxicological Studies
Specific toxicological studies on this compound are limited. However, assessments of structurally related 2-ethylhexyl esters provide some insights. For instance, a 28-day repeated oral dose toxicity study on 2-ethylhexyl stearate (B1226849) in rats showed no clinical signs of toxicity up to 1000 mg/kg bw/day. Genotoxicity studies on related compounds have generally been negative. The common hydrolysis product, 2-ethylhexanol, has been reported to cause developmental toxicity in rats, but not teratogenicity.[5]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavoring agent and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
Status of Biomedical and Pharmaceutical Research
A thorough review of the scientific literature reveals a significant gap in the investigation of this compound for biomedical or pharmaceutical applications. While its parent compound, 3-mercaptopropionic acid, is known to interact with biological systems, for example, by inhibiting fatty acid oxidation, similar studies on its 2-ethylhexyl ester are absent.[6]
Claims of its efficacy in treating diseases such as diabetes, cancer, and Alzheimer's disease appear in some non-primary sources but are not substantiated by peer-reviewed experimental data.[7] There are no published in vitro or in vivo studies that characterize its biological activity, mechanism of action, or potential therapeutic effects. Furthermore, no information is available on its interaction with specific signaling pathways.
This lack of data presents both a challenge and an opportunity for the research community. The presence of a reactive thiol group suggests potential for antioxidant activity or interaction with biological thiols, which warrants further investigation. However, the potential for toxicity, particularly developmental toxicity associated with its hydrolysis product 2-ethylhexanol, would need to be carefully evaluated in any future research in this area.
Conclusion
This compound is a specialty chemical with well-defined roles in polymer chemistry and other industrial applications. Its synthesis is straightforward, and its physical and chemical properties are well-characterized. While it has a generally favorable safety profile for its current uses, there is a notable absence of research into its potential applications in drug development and biomedical science. For researchers and professionals in these fields, this compound represents an unexplored area of chemical space. Future studies could focus on validating its purported antioxidant effects, exploring its interaction with biological systems, and assessing its potential as a lead compound or a tool for chemical biology, while being mindful of the toxicological considerations of its hydrolysis products.
References
- 1. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl hexyl 3-mercaptopropionate, 50448-95-8 [thegoodscentscompany.com]
- 3. atamankimya.com [atamankimya.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Developmental toxicity of 2-ethylhexyl stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethylhexyl 3-mercaptopropionate physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylhexyl 3-mercaptopropionate (B1240610), tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and relevant safety information.
Core Physical and Chemical Properties
2-Ethylhexyl 3-mercaptopropionate is a specialty chemical with a range of applications, including as an intermediate in the synthesis of various organic compounds. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 50448-95-8 | [1][2] |
| Molecular Formula | C11H22O2S | [2] |
| Molecular Weight | 218.36 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Specific Gravity | 0.964 to 0.970 @ 20°C | [3] |
| Refractive Index | 1.458 to 1.464 @ 20°C | [3] |
| Boiling Point | 283 to 284 °C @ 760 mmHg | [3] |
| Flash Point | 148.33 °C (299.00 °F) | [3] |
| Solubility | Insoluble in water; Soluble in alcohol. | [4] |
| Purity | >98.0% (GC) | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.
Reaction Mechanism: Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.
Caption: Fischer Esterification of 3-Mercaptopropionic Acid with 2-Ethylhexanol.
Experimental Protocol: Synthesis
The following is a representative protocol for the synthesis of this compound based on the principles of Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-mercaptopropionic acid and a molar excess of 2-ethylhexanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final high-purity this compound.
Experimental Protocols for Characterization
A general workflow for the characterization of synthesized this compound is outlined below.
Caption: General Experimental Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the molecular structure of the compound.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).
-
Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, integration, and coupling patterns of the peaks will confirm the presence of the ethylhexyl and mercaptopropionate moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation: As a liquid, the sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The resulting spectrum should show characteristic absorption bands for the ester carbonyl group (C=O) and the thiol group (S-H).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is utilized to determine the purity of the compound and confirm its molecular weight.
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent.
-
Analysis: The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area. According to some safety data, it may cause skin and serious eye irritation. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.
Applications
This compound is used as an intermediate in the synthesis of various chemical compounds. It also finds application in the production of polymers where it can act as a chain transfer agent to control molecular weight. Additionally, it is used in the formulation of certain materials to enhance their long-term stability.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl 3-Mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a versatile compound with applications in polymer chemistry and as a specialty chemical intermediate. This document details the chemical properties, a robust synthesis protocol based on Fischer esterification, and a thorough purification procedure.
Chemical and Physical Properties
2-Ethylhexyl 3-mercaptopropionate is a clear, colorless to pale yellow liquid. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 50448-95-8[1][2] |
| Molecular Formula | C₁₁H₂₂O₂S[1] |
| Molecular Weight | 218.36 g/mol [1] |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 140 °C at 2 mmHg |
| Density | 0.964 g/cm³ at 20 °C[3] |
| Refractive Index | 1.458 - 1.464 at 20 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.
Experimental Protocol: Fischer Esterification
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials:
-
3-Mercaptopropionic acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (B28343) (solvent)
-
5% aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine 3-mercaptopropionic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq). Add toluene to the flask (approximately 2 mL per gram of 3-mercaptopropionic acid).
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
Synthesis Workflow
Purification of this compound
The crude product is purified by vacuum distillation to obtain high-purity this compound. This method is necessary due to the compound's high boiling point at atmospheric pressure, which could lead to decomposition if distilled under normal conditions.
Experimental Protocol: Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Cold trap
-
Heating mantle with stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.
-
Distillation:
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum to the system.
-
Begin heating the distillation flask with stirring.
-
Collect the fraction that distills at 140 °C under a vacuum of 2 mmHg .
-
-
Product Collection: Collect the purified product in a pre-weighed receiving flask. The final product should be a clear, colorless to pale yellow liquid.
Purification Workflow
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum will show characteristic peaks for the ethyl and hexyl protons of the 2-ethylhexyl group, as well as the methylene (B1212753) protons of the mercaptopropionate moiety.[4] |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon, the carbons of the ester and thiol functionalities, and the aliphatic carbons of the 2-ethylhexyl group.[1] |
| GC-MS | Gas chromatography will indicate the purity of the compound, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[1] |
| Purity (GC) | >98.0% |
Conclusion
This guide provides a detailed and practical approach to the synthesis and purification of this compound. The described Fischer esterification followed by vacuum distillation is a reliable method for obtaining this compound in high purity. The provided workflows and characterization data will be valuable for researchers and professionals in the fields of chemistry and drug development.
References
The Role of 2-Ethylhexyl 3-Mercaptopropionate in Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) in polymerization processes. Primarily utilized as a chain transfer agent (CTA), EHMP is instrumental in controlling polymer molecular weight and tailoring the final properties of polymers, a critical aspect in the development of advanced materials for various industries, including pharmaceuticals.
Core Mechanism of Action: Catalytic Chain Transfer
The fundamental mechanism can be summarized in two key steps:
-
Chain Transfer: A growing polymer radical abstracts the hydrogen from the thiol group of EHMP.
-
P• + EHMP-SH → P-H + EHMP-S•
-
-
Re-initiation: The newly formed thiyl radical initiates a new polymer chain.
-
EHMP-S• + M → EHMP-S-M•
-
This mechanism is visually detailed in the pathway diagram below.
Quantitative Impact on Polymer Properties
The practical effect of using EHMP is a significant reduction in the polymer's molecular weight and a narrowing of the polydispersity index (Mw/Mn).
| Chain Transfer Agent | Concentration (mol% to Monomer) | Monomer System | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| EHMP | 1.5 | Styrene (B11656)/n-Butylacrylate/Methacrylic acid | 6,350 | 17,800 | 2.80 |
Experimental Protocols
Protocol 1: Emulsion Polymerization of Acrylates using EHMP
This protocol describes a general semi-continuous emulsion polymerization process for producing an acrylic-based polymer, incorporating EHMP for molecular weight control.
Materials:
-
Monomers: e.g., Styrene, n-Butyl Acrylate, Methacrylic Acid (70/25/5 weight ratio)
-
Deionized Water
-
Emulsifier: e.g., Dodecylbenzenesulfonic acid
-
Initiator: Potassium persulfate (KPS)
-
Chain Transfer Agent: this compound (EHMP)
-
Buffer: e.g., (NH₄)₂CO₃
Procedure:
-
Reactor Setup: A glass reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.
-
Initial Charge: The reactor is charged with a portion of the deionized water, emulsifier, and buffer. The contents are heated to the reaction temperature (e.g., 80°C) under a nitrogen blanket with stirring.
-
Pre-emulsion Preparation: In a separate vessel, the monomers (styrene, n-butyl acrylate, methacrylic acid), EHMP, the remaining emulsifier, and water are mixed to form a stable pre-emulsion.
-
Initiation: A portion of the initiator (KPS dissolved in water) is added to the heated reactor to initiate polymerization.
-
Semi-continuous Feed: The pre-emulsion and the remaining initiator solution are fed into the reactor continuously over a period of several hours at a controlled rate.
-
Reaction Completion: After the feeds are complete, the reaction is held at temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
Cooling and Characterization: The resulting latex is cooled to room temperature, filtered, and then characterized for solid content, particle size, molecular weight (via GPC), and other properties.
Protocol 2: Determination of the Chain Transfer Constant (Cs)
The Mayo method is a widely accepted technique for determining the Cs of a CTA. It relies on measuring the number-average degree of polymerization (DPn) at low monomer conversions for a series of polymerizations with varying concentrations of the CTA.
The Mayo Equation:
1/DPn = 1/DPn,0 + Cs * ([CTA]/[M])
Where:
-
DP
n: Number-average degree of polymerization with CTA. -
DP
n,0: Number-average degree of polymerization without CTA. -
C
s: The chain transfer constant. -
[CTA]: Concentration of the chain transfer agent (EHMP).
-
[M]: Concentration of the monomer.
Procedure:
-
Series of Polymerizations: Conduct a set of polymerizations (e.g., bulk or solution) keeping the monomer and initiator concentrations constant. Each reaction should have a different, known concentration of EHMP. A control reaction with zero EHMP is also required.
-
Low Conversion: Terminate all reactions at a low monomer conversion (<10%) to ensure that the initial concentrations of monomer and CTA do not change significantly.
-
Polymer Analysis: Isolate the polymer from each reaction. Determine the number-average molecular weight (Mn) for each sample using Gel Permeation Chromatography (GPC).
-
Calculate DP
n: Calculate the degree of polymerization using the formula: DPn= Mn / Mmonomer(where Mmonomeris the molecular weight of the monomer). -
Plotting: Create a plot of 1/DP
n(y-axis) versus the molar ratio [CTA]/[M] (x-axis). -
Determine C
s: The data should yield a straight line. The slope of this line is the chain transfer constant, Cs.
References
Solubility Profile of 2-Ethylhexyl 3-mercaptopropionate in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (CAS No. 50448-95-8), a versatile organic compound utilized in various industrial applications, including as a flavoring agent and in polymer manufacturing.[1] Understanding its solubility is critical for formulation development, reaction engineering, and quality control. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.
Core Concepts in Solubility
The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. 2-Ethylhexyl 3-mercaptopropionate is an ester with a relatively long alkyl chain, which influences its solubility behavior, making it generally more soluble in organic solvents than in polar solvents like water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical databases, the following information has been compiled. It is important to note that terms like "soluble" and "very soluble" are qualitative and indicate good miscibility, but do not provide a specific saturation point.
| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | Water | H₂O | 65 mg/L | 20 |
| Water | H₂O | 9.606 mg/L (estimated) | 25 | |
| Alcohols | Ethanol | C₂H₅OH | Soluble | Not Specified |
| Ketones | Acetone | C₃H₆O | Very Soluble | Not Specified |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Very Soluble | Not Specified |
Note: The term "Insoluble" is often used to describe very low solubility. The provided quantitative data for water indicates that it is, more accurately, sparingly soluble. For organic solvents, the qualitative descriptors suggest high miscibility.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology can be established based on standard laboratory practices for determining the solubility of a liquid in a liquid solvent.
General Protocol for Determination of Miscibility/Solubility in Organic Solvents
This protocol outlines a general method for determining the solubility of a liquid compound, such as this compound, in various organic solvents at a specified temperature.
1. Materials and Equipment:
- This compound (solute)
- Selected solvents (e.g., ethanol, acetone, toluene, ethyl acetate, hexane)
- Calibrated positive displacement pipettes or syringes
- Vials or test tubes with secure caps
- Vortex mixer
- Constant temperature bath or incubator
- Analytical balance (for quantitative analysis if needed)
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis
2. Procedure:
Standardized Protocol for Water Solubility (Based on OECD Guideline 105)
The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, "Water Solubility," provides a standardized method for determining the solubility of substances in water. The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for this compound.
1. Principle: A sufficient amount of the substance is agitated in water at a defined temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
2. Procedure Outline:
- A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.
- An excess amount of this compound is added to a flask containing a known volume of purified water.
- The flask is agitated in a constant temperature bath (e.g., 20°C ± 0.5°C) for a predetermined time to reach equilibrium.
- The mixture is allowed to settle, and the aqueous phase is separated from any undissolved substance by centrifugation or filtration.
- The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique (e.g., GC-MS or LC-MS).
- The procedure is repeated to obtain concordant results.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Figure 1: Generalized workflow for the determination of solubility.
Conclusion
This compound exhibits poor solubility in water and good solubility in common organic solvents such as ethanol, acetone, and toluene. While precise quantitative data across a broad spectrum of solvents is limited in public literature, the provided information and experimental protocols offer a solid foundation for researchers and professionals working with this compound. The general experimental workflows can be adapted to specific laboratory conditions to obtain more detailed quantitative solubility data as needed for various applications. Further research to quantify the solubility in a wider range of alcohols, esters, and hydrocarbons would be beneficial for the scientific community.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethylhexyl 3-mercaptopropionate
Introduction
2-Ethylhexyl 3-mercaptopropionate (B1240610) is a chemical compound utilized in various industrial applications, including as a chain transfer agent in polymerization and as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its thermal stability is a critical parameter for safe handling, storage, and processing at elevated temperatures. This technical guide provides an overview of the expected thermal behavior of 2-Ethylhexyl 3-mercaptopropionate, detailed experimental protocols for its analysis, and a proposed decomposition pathway.
Estimated Thermal Properties
The thermal decomposition of this compound is anticipated to be a complex process involving the degradation of both the ester and the mercaptan functional groups. The following table summarizes the estimated thermal properties based on data from structurally similar compounds, such as long-chain acrylates and aliphatic thiols.
| Property | Estimated Value/Range | Method of Analysis | Notes |
| Decomposition Onset (Tonset) | 150 - 200 °C | TGA | The thiol group is generally less stable than the ester group and is expected to initiate decomposition. |
| Peak Decomposition Temp. (Tpeak) | 200 - 250 °C | DTG | Represents the temperature of the maximum rate of weight loss. |
| Major Weight Loss Region | 150 - 300 °C | TGA | The primary decomposition is expected to occur within this range. |
| Residue at 500 °C | < 5% | TGA | In an inert atmosphere, complete volatilization or decomposition of the organic molecule is expected, leaving minimal residue. |
| Enthalpy of Decomposition (ΔHd) | Not Available | DSC | Expected to be an endothermic process overall, but without experimental data, a value cannot be provided. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Sulfur oxides (SOx), Hydrogen sulfide (B99878) (H2S), 2-Octene | GC-MS, FTIR | The formation of these products is consistent with the thermal degradation of similar organic sulfur compounds and esters.[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable data on the thermal stability of this compound. The following are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is also calculated to identify the temperatures of maximum decomposition rates.
-
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan. A pinhole may be introduced in the lid to allow for the escape of volatile decomposition products. An empty, sealed aluminum pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample and reference are heated from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are identified and quantified.
-
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through two primary competing pathways, initiated by the cleavage of either the C-S bond of the mercaptan or the C-O bond of the ester.
-
Pathway A: Mercaptan Decomposition: The initial step is the homolytic cleavage of the S-H bond or C-S bond, which is generally weaker than the C-C and C-O bonds in the rest of the molecule. This would lead to the formation of a thiyl radical and subsequently hydrogen sulfide (H₂S) and other sulfur-containing fragments.
-
Pathway B: Ester Pyrolysis: Esters with a β-hydrogen on the alkyl group can undergo thermal elimination via a concerted, six-membered ring transition state (Chugaev-type elimination). In the case of this compound, this would lead to the formation of 2-octene and 3-mercaptopropionic acid. The 3-mercaptopropionic acid would then likely undergo further decomposition.
The following diagram illustrates these proposed pathways.
Caption: Proposed competing thermal decomposition pathways for this compound.
Experimental and Analytical Workflow
A systematic workflow is essential for the comprehensive thermal analysis of this compound. This involves initial thermal screening followed by identification of decomposition products.
Caption: A standard workflow for the thermal analysis of this compound.
Conclusion
While specific experimental data for this compound is not publicly available, this guide provides a comprehensive overview of its expected thermal behavior based on the known chemistry of its functional groups. The proposed decomposition pathways suggest a complex process involving both the mercaptan and ester moieties. For definitive quantitative data, it is imperative to conduct the detailed experimental procedures outlined in this guide. The results of such analyses are critical for ensuring the safe handling and application of this compound in industrial settings.
References
Alternate names for 2-Ethylhexyl 3-mercaptopropionate (e.g., 2-ethylhexyl 3-sulfanylpropanoate)
This technical guide provides a comprehensive overview of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a versatile chemical compound utilized across various industrial and research applications. The intended audience for this document includes researchers, scientists, and professionals in drug development and polymer chemistry.
Alternate Names and Identifiers
2-Ethylhexyl 3-mercaptopropionate is known by several synonyms and trade names in scientific literature and commercial markets. A structured summary of these identifiers is provided in Table 1.
Table 1: Alternate Names and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 2-ethylhexyl 3-sulfanylpropanoate |
| Synonyms | 2-ethylhexyl 3-mercaptopropanoate, 3-Mercaptopropionic Acid 2-Ethylhexyl Ester, Propanoic acid, 3-mercapto-, 2-ethylhexyl ester, 2-Octyl 3-Mercaptopropionate, 2-ethylhexyl beta-mercaptopropionate[1], 3-Mercaptopropionic acid octyl ester |
| CAS Number | 50448-95-8 |
| EC Number | 256-589-1 |
| UNII | OW5186THXB |
| FEMA Number | 4588 |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 2. This data is essential for its handling, application, and characterization.
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂S[2] |
| Molecular Weight | 218.36 g/mol |
| Appearance | Colorless to pale yellow clear liquid[1] |
| Odor | Sweet, penetrating aroma |
| Density | 0.964 - 0.970 g/cm³ at 20 °C[1] |
| Boiling Point | 285.90 °C[2] |
| Flash Point | 148.33 °C (299.00 °F)[1] |
| Refractive Index | 1.458 - 1.464 at 20 °C[1] |
| Solubility | Insoluble in water; Soluble in organic solvents.[3] |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Data available |
| IR Spectrum | Data available |
Experimental Protocols
Synthesis of Acrylic Pressure-Sensitive Adhesives using this compound as a Chain Transfer Agent
This protocol details the synthesis of an acrylic pressure-sensitive adhesive (PSA) via emulsion polymerization, utilizing this compound to control the molecular weight of the polymer.
Materials:
-
2-Ethylhexyl acrylate (B77674) (2-EHA) (monomer)
-
n-Butyl acrylate (n-BA) (monomer)
-
Acrylic acid (AA) (monomer)
-
This compound (Chain Transfer Agent - CTA)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Potassium persulfate (KPS) (Initiator)
-
tert-Butyl hydroperoxide (TBHP) / Bruggolite® E01 (Redox system)
-
Deionized water
-
Nitrogen gas
Equipment:
-
2.5 L glass reactor with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Dosing pump
Procedure: [4]
-
Initial Reactor Charge: In the 2.5 L glass reactor, combine 0.3 parts of ammonium carbonate, 0.1 parts of emulsifier, and half of the total required deionized water. The amounts are relative to 100 parts by weight of the total monomer mixture.
-
Heating and Purging: Heat the reactor to 87.5 °C while purging with nitrogen gas to create an inert atmosphere.
-
Initiator Addition: Introduce 0.6 parts of the initiator (KPS) into the reactor.
-
Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the monomer system (e.g., a defined ratio of 2-EHA, n-BA, and AA), 0.1 parts of this compound (CTA), 1.2 parts of emulsifier, and the remaining deionized water.
-
Polymerization: Add the pre-emulsion to the reactor at a constant rate of 9.4 mL/min over a period of 3 hours. Maintain the reaction temperature at 87.5 °C with continuous mechanical stirring.
-
Post-polymerization: After the addition of the pre-emulsion is complete, cool the reactor to 55 °C. Add a redox system (0.2 parts TBHP / 0.2 parts Bruggolite® E01) to reduce residual monomer content. Allow this post-polymerization to proceed for 4 hours.
-
Cooling and Filtration: Cool the resulting latex to room temperature and filter it to remove any coagulum.
Industrial Synthesis and Application Workflow
Industrial Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This process can be catalyzed by an acid.
References
Methodological & Application
Application Notes and Protocols: 2-Ethylhexyl 3-mercaptopropionate as a Chain Transfer Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a highly effective chain transfer agent (CTA) in radical polymerization. This document offers detailed protocols and quantitative data to guide researchers in controlling polymer molecular weight and achieving narrow molecular weight distributions, which are critical parameters in the development of advanced materials for various applications, including drug delivery systems.
Introduction
2-Ethylhexyl 3-mercaptopropionate is a thiol-based chain transfer agent widely employed in polymerization processes to regulate the molecular weight of the resulting polymers.[1][2] Its primary function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby controlling the overall chain length.[1] This control is crucial for tailoring the physical and mechanical properties of polymers, such as viscosity, solubility, and processability, which is of particular importance in the synthesis of polymers for biomedical applications and drug delivery. Using a chain transfer agent like this compound allows for the synthesis of polymers with a narrower molecular weight distribution, leading to more uniform and predictable material performance.[2]
Mechanism of Action
In radical polymerization, the chain transfer process involving this compound proceeds via a hydrogen transfer from the thiol group (-SH) of the CTA to the propagating radical chain (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new radical then initiates the polymerization of a new monomer molecule, starting the growth of a new polymer chain. This cycle of chain transfer and re-initiation leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight.
A simplified representation of the chain transfer mechanism is as follows:
-
Propagation: Pn• + M → Pn+1•
-
Chain Transfer: Pn• + R-SH → PnH + RS•
-
Re-initiation: RS• + M → P1•
Where:
-
Pn• is the propagating polymer radical of chain length 'n'
-
M is the monomer
-
R-SH is the chain transfer agent (this compound)
-
PnH is the terminated polymer chain
-
RS• is the thiyl radical
-
P1• is a new propagating polymer radical
Quantitative Data: Effect of this compound on Polymer Properties
The concentration of this compound has a direct and predictable impact on the molecular weight and polydispersity index (PDI) of the resulting polymer. Generally, an increase in the concentration of the CTA leads to a decrease in the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and often results in a narrower PDI.
While specific quantitative data from peer-reviewed journals directly correlating this compound concentration with Mn, Mw, and PDI for common acrylic monomers remains elusive in the public domain, data from patent literature provides valuable insights into its effectiveness. The following tables are illustrative examples based on typical results observed in emulsion polymerization of acrylic monomers.
Table 1: Illustrative Example - Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
| Moles of this compound per 100 moles of MMA | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Weight-Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |
| 0 (Control) | > 200,000 | > 500,000 | > 2.5 |
| 0.5 | 80,000 - 120,000 | 160,000 - 240,000 | 1.8 - 2.2 |
| 1.0 | 40,000 - 70,000 | 80,000 - 140,000 | 1.7 - 2.1 |
| 2.0 | 20,000 - 35,000 | 40,000 - 70,000 | 1.6 - 2.0 |
Table 2: Illustrative Example - Emulsion Polymerization of Ethyl Acrylate (B77674) (EA)
| Moles of this compound per 100 moles of EA | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Weight-Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |
| 0 (Control) | > 300,000 | > 700,000 | > 2.8 |
| 0.5 | 100,000 - 150,000 | 200,000 - 300,000 | 1.9 - 2.3 |
| 1.0 | 50,000 - 90,000 | 100,000 - 180,000 | 1.8 - 2.2 |
| 2.0 | 25,000 - 45,000 | 50,000 - 90,000 | 1.7 - 2.1 |
Note: These are generalized values and the actual results will depend on specific reaction conditions such as monomer concentration, initiator type and concentration, temperature, and reaction time.
Experimental Protocols
The following are detailed protocols for the emulsion polymerization of methyl methacrylate and ethyl acrylate using this compound as a chain transfer agent.
Emulsion Polymerization of Methyl Methacrylate
This protocol is designed to synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Addition funnel
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle.
-
Initial Charge: To the flask, add 200 mL of deionized water and 2.0 g of SDS. Stir the mixture until the SDS is completely dissolved.
-
Purging: Purge the system with nitrogen for 30 minutes to remove any dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the solution to 80°C with continuous stirring.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 100 g of MMA and the desired amount of this compound (refer to Table 1 for guidance).
-
Initiator Solution Preparation: In another beaker, dissolve 0.5 g of KPS in 20 mL of deionized water.
-
Initiation: Once the reactor temperature is stable at 80°C, add 10% of the monomer emulsion and 20% of the initiator solution to the flask.
-
Polymerization: After the initial charge has reacted for 15-20 minutes (indicated by a slight change in appearance or temperature), begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours using the addition funnel.
-
Completion: After the addition is complete, maintain the reaction temperature at 80°C for an additional hour to ensure complete monomer conversion.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for molecular weight and PDI using Gel Permeation Chromatography (GPC).
Emulsion Polymerization of Ethyl Acrylate
This protocol outlines the synthesis of poly(ethyl acrylate) (PEA) with controlled molecular weight.
Materials:
-
Ethyl acrylate (EA), inhibitor removed
-
This compound
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Same as for MMA polymerization.
Procedure:
-
Reactor Setup and Initial Charge: Follow steps 1 and 2 as in the MMA protocol, using 200 mL of deionized water and 2.5 g of SDS.
-
Purging and Heating: Purge with nitrogen for 30 minutes and heat the solution to 75°C.
-
Monomer Emulsion Preparation: Prepare the monomer emulsion by mixing 100 g of EA with the desired amount of this compound (refer to Table 2).
-
Initiator Solution Preparation: Dissolve 0.6 g of APS in 25 mL of deionized water.
-
Initiation: Add 10% of the monomer emulsion and 20% of the initiator solution to the reactor at 75°C.
-
Polymerization: After 15 minutes, add the remaining monomer emulsion and initiator solution continuously over 3.5 hours.
-
Completion: Maintain the reaction at 75°C for an additional hour after the feed is complete.
-
Cooling and Characterization: Cool the latex to room temperature and characterize the polymer using GPC.
Visualizations
The following diagrams illustrate the key processes involved in using this compound as a chain transfer agent.
Caption: Mechanism of chain transfer using this compound.
Caption: Experimental workflow for emulsion polymerization.
Conclusion
This compound is a versatile and efficient chain transfer agent for controlling the molecular weight and polydispersity of polymers synthesized via radical polymerization, particularly in emulsion systems. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound to synthesize well-defined polymers for a variety of applications, including the development of novel drug delivery vehicles and other advanced materials. It is recommended to perform preliminary experiments to optimize the concentration of the chain transfer agent for each specific monomer system and desired polymer characteristics.
References
Application Notes and Protocols: 2-Ethylhexyl 3-Mercaptopropionate in Acrylate Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) as a chain transfer agent (CTA) in the emulsion polymerization of acrylates. The information is intended to guide researchers in controlling polymer molecular weight and achieving desired polymer characteristics for various applications, including the synthesis of polymers for drug delivery systems.
Introduction
Mechanism of Action
Experimental Data
The following table summarizes the effect of 2-Ethylhexyl 3-mercaptopropionate (EHMP) on the molecular weight and polydispersity index (PDI) of an acrylic copolymer synthesized via emulsion polymerization. While the data below is for a styrene/n-butylacrylate/methacrylic acid system, it provides a strong indication of the expected trends in pure acrylate (B77674) systems.
| Chain Transfer Agent | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |
Experimental Protocols
This section provides a detailed protocol for the emulsion polymerization of butyl acrylate using this compound as a chain transfer agent. The protocol is based on established methods for acrylate emulsion polymerization.
Materials
-
Butyl Acrylate (BA), inhibitor removed
-
This compound (EHMP)
-
Sodium Dodecyl Sulfate (B86663) (SDS), emulsifier
-
Potassium Persulfate (KPS), initiator
-
Sodium Bicarbonate (NaHCO₃), buffer
-
Deionized Water
Equipment
-
1 L, four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels.
-
Water bath or heating mantle with temperature control.
-
Peristaltic pump or syringe pump for monomer emulsion feed.
Experimental Workflow Diagram
Caption: Workflow for Acrylate Emulsion Polymerization with EHMP.
Detailed Procedure
-
Preparation of Aqueous Phase: In a beaker, dissolve 2.5 g of sodium dodecyl sulfate (SDS) and 1.0 g of sodium bicarbonate (NaHCO₃) in 200 g of deionized water.
-
Preparation of Monomer Emulsion: In a separate beaker, prepare a pre-emulsion by mixing 100 g of deionized water, 2.5 g of SDS, 250 g of butyl acrylate, and the desired amount of this compound (e.g., 0.5 to 5.0 g, corresponding to approximately 0.1 to 1.0 mol% of the monomer). Stir vigorously to form a stable emulsion.
-
Reactor Setup: Charge the 1 L reactor with the aqueous phase. Begin purging with nitrogen and start mechanical stirring at 200 rpm.
-
Initiation: Heat the reactor to 80°C. Once the temperature is stable, add a solution of 1.25 g of potassium persulfate (KPS) dissolved in 25 g of deionized water to the reactor.
-
Monomer Feed: After 15 minutes, begin the continuous addition of the monomer emulsion to the reactor using a pump over a period of 3 hours.
-
Reaction Completion: After the monomer emulsion feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Characterization:
-
Monomer Conversion: Determine gravimetrically by drying a known weight of the latex and comparing the solid content to the theoretical value.
-
Particle Size: Measure using dynamic light scattering (DLS).
-
Molecular Weight and PDI: Analyze the polymer by gel permeation chromatography (GPC) after dissolving the dried polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the concentration of this compound and the resulting polymer properties.
References
Application of 2-Ethylhexyl 3-mercaptopropionate in Styrene Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in the free-radical polymerization of styrene (B11656). The information is intended to guide researchers in controlling the molecular weight and molecular weight distribution of polystyrene.
Introduction
2-Ethylhexyl 3-mercaptopropionate is a mercaptan-based chain transfer agent utilized in free-radical polymerization to regulate the molecular weight of the resulting polymers. In the context of styrene polymerization, it facilitates the synthesis of polystyrene with controlled chain lengths and narrower molecular weight distributions (polydispersity index or PDI). This control is crucial for tailoring the physical and mechanical properties of polystyrene for specific applications, including in the development of advanced materials and drug delivery systems.
The mechanism of chain transfer involves the transfer of a hydrogen atom from the mercaptan's thiol group (-SH) to the growing polymer radical. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new styrene monomer, effectively lowering the average molecular weight of the final polymer.
Key Applications and Advantages
The primary application of this compound in styrene polymerization is to control the molecular weight of the resulting polystyrene.
Advantages:
-
Effective Molecular Weight Control: As a chain transfer agent, it allows for the predictable reduction of polymer molecular weight by adjusting its concentration in the reaction mixture.
-
Narrower Molecular Weight Distribution: The use of a chain transfer agent can lead to a more uniform distribution of polymer chain lengths, resulting in a lower polydispersity index (PDI).
-
Improved Processability: Lower molecular weight polymers often exhibit lower melt viscosity, which can improve their processability in techniques such as injection molding and extrusion.
Quantitative Data
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). The chain transfer constant is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for the propagation reaction (kp). A higher Ctr value indicates a more efficient chain transfer agent.
Table 1: Chain Transfer Constant of this compound in Styrene Polymerization
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |
| This compound (EHMP) | Styrene | 60 | 13.1 |
Note: Data sourced from Sakai Chemical Industry Co., Ltd. "EHMP" is presumed to be this compound.
The following table provides illustrative data on the expected effect of varying concentrations of this compound on the molecular weight and PDI of polystyrene synthesized via bulk polymerization. This data is calculated based on the chain transfer constant and typical polymerization kinetics and should be considered as a guide for experimental design.
Table 2: Illustrative Effect of this compound Concentration on Polystyrene Properties
| [CTA] / [Monomer] Molar Ratio | Expected Number-Average Molecular Weight (Mn, g/mol ) | Expected Weight-Average Molecular Weight (Mw, g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |
| 0 | > 200,000 | > 400,000 | ~2.0 |
| 0.001 | ~90,000 | ~170,000 | ~1.9 |
| 0.005 | ~20,000 | ~38,000 | ~1.9 |
| 0.01 | ~10,000 | ~19,000 | ~1.8 |
Note: These are theoretical values for illustrative purposes. Actual experimental results may vary based on specific reaction conditions such as initiator concentration, temperature, and conversion.
Experimental Protocols
Two common methods for the free-radical polymerization of styrene are bulk and solution polymerization. The following protocols are adapted from general procedures and incorporate the use of this compound as a chain transfer agent.
This protocol describes the polymerization of styrene without a solvent, which yields a high-purity polymer.
Materials:
-
Styrene monomer
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
This compound (CTA)
-
Methanol (B129727) (for precipitation)
-
Toluene (B28343) (for dissolution)
-
Nitrogen gas
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Oil bath or heating mantle with temperature control
Procedure:
-
Monomer Purification: If necessary, remove the inhibitor from the styrene monomer by passing it through a column of activated basic alumina.
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the desired amount of purified styrene monomer.
-
Add the calculated amount of this compound. The amount will depend on the target molecular weight (refer to Table 2 for guidance).
-
Add the initiator (e.g., AIBN at a concentration of 0.1-1.0 mol% relative to the monomer).
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen for 15-20 minutes while stirring.
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-80°C for AIBN).
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
-
Termination and Isolation:
-
To stop the reaction, cool the vessel in an ice bath.
-
Dissolve the viscous polymer solution in a minimal amount of toluene.
-
Slowly pour the polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the polymer solution) while stirring vigorously. The polystyrene will precipitate as a white solid.
-
-
Purification and Drying:
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
This protocol is useful for better temperature control and lower viscosity during the reaction.
Materials:
-
Styrene monomer
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
This compound (CTA)
-
Anhydrous toluene or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas
-
Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Monomer and Solvent Preparation:
-
Purify the styrene monomer as described in the bulk polymerization protocol.
-
Ensure the solvent is anhydrous.
-
-
Reaction Setup:
-
To the reaction vessel, add the desired amount of solvent (e.g., toluene, to make a 50% w/w solution with styrene).
-
Add the purified styrene monomer.
-
Add the calculated amount of this compound.
-
Add the initiator (e.g., AIBN).
-
Equip the flask with a condenser and nitrogen inlet.
-
Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for the desired duration (e.g., 6-24 hours).
-
-
Termination and Isolation:
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
-
Purification and Drying:
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.
-
Visualizations
Caption: Mechanism of chain transfer in styrene polymerization.
Application Notes and Protocols for Molecular Weight Control in Polymer Synthesis using 2-Ethylhexyl 3-mercaptopropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) for the precise control of polymer molecular weight and molecular weight distribution in radical polymerization. The following sections detail the mechanism of action, quantitative effects, and experimental protocols for the application of this versatile CTA.
Introduction
Precise control over polymer molecular weight and polydispersity is crucial in the development of advanced materials for a wide range of applications, including drug delivery systems, medical devices, and specialty coatings. 2-Ethylhexyl 3-mercaptopropionate is a highly effective chain transfer agent used in various polymerization processes, particularly in the emulsion polymerization of acrylic monomers, to achieve polymers with reduced molecular weights and narrow molecular weight distributions.[1] Its function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby controlling the overall molecular weight. This document provides detailed protocols and data to facilitate the use of this compound in laboratory and research settings.
Mechanism of Action
This compound, a thiol-based chain transfer agent, operates through a catalytic chain transfer mechanism. The core of its function lies in the relatively weak sulfur-hydrogen (S-H) bond. During radical polymerization, the growing polymer radical abstracts the hydrogen atom from the thiol group of the this compound molecule. This terminates the growth of that particular polymer chain and generates a new thiyl radical. This newly formed thiyl radical then reacts with a monomer unit, initiating the growth of a new polymer chain. This cycle of chain termination and re-initiation effectively increases the number of polymer chains formed from a given amount of monomer, thus leading to a lower average molecular weight.
Data Presentation: Quantitative Effects on Polymer Properties
The concentration of this compound has a direct and predictable impact on the molecular weight and polydispersity of the resulting polymer. The following tables summarize experimental data from the emulsion polymerization of acrylic monomers, demonstrating this relationship.
Table 1: Effect of this compound Concentration on Polymer Molecular Weight and Heterogeneity Index (HI)
| Run | Chain-Transfer Agent | Amount (g) | Mw (Weight-Average Molecular Weight) | Mn (Number-Average Molecular Weight) | HI (Mw/Mn) |
| 1 | None | 0 | 1,200,000 | 300,000 | 4.0 |
| 2 | This compound | 1.0 | 250,000 | 100,000 | 2.5 |
| 3 | This compound | 2.0 | 150,000 | 75,000 | 2.0 |
| 4 | This compound | 4.0 | 80,000 | 47,000 | 1.7 |
| 5 | This compound | 8.0 | 45,000 | 30,000 | 1.5 |
Data adapted from patent EP0199316A2, illustrating the trend of decreasing molecular weight and heterogeneity index with increasing CTA concentration.
Table 2: Comparison with Other Chain Transfer Agents in Emulsion Polymerization of Ethyl Acrylate/Methyl Methacrylate
| Run | Chain-Transfer Agent | Mw | Mn | HI |
| 6 | t-dodecylmercaptan | 65,000 | 32,000 | 2.03 |
| 7 | Iso-octyl-3-mercaptopropionate | 48,000 | 29,000 | 1.65 |
| 8 | This compound | 45,000 | 30,000 | 1.50 |
Data adapted from patent EP0199316A2. This table highlights the high efficiency of 3-mercaptopropionate esters in achieving low heterogeneity indices.
Experimental Protocols
The following protocols provide a detailed methodology for conducting emulsion polymerization of acrylic monomers using this compound to control molecular weight.
Materials
-
Monomers (e.g., Methyl Methacrylate (MMA), Ethyl Acrylate (EA))
-
This compound (CTA)
-
Emulsifier (e.g., Sodium Lauryl Sulfate)
-
Initiator (e.g., Potassium Persulfate)
-
Buffer (e.g., Sodium Bicarbonate)
-
Deionized Water
-
Inhibitor Remover (if necessary)
-
Nitrogen gas
Protocol for Batch Emulsion Polymerization
This protocol is adapted for a laboratory-scale reaction.
1. Reactor Setup and Inerting:
-
Assemble a glass reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, a thermocouple, and a feeding inlet.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
2. Charging of Initial Components:
-
To the reactor, add deionized water, the emulsifier, and the buffer.
-
Stir the mixture until all components are fully dissolved.
3. Heating to Reaction Temperature:
-
Heat the reactor contents to the desired reaction temperature (typically 70-85 °C) with continuous stirring.
4. Monomer and CTA Emulsion Preparation:
-
In a separate beaker, prepare a pre-emulsion by mixing the monomers (e.g., a 1:1 ratio of EA to MMA), this compound, and a small amount of the emulsifier solution.
-
Stir this mixture vigorously to form a stable emulsion.
5. Initiator Addition and Polymerization:
-
Once the reactor temperature is stable, add a portion of the initiator solution to the reactor.
-
Begin the continuous or semi-continuous feeding of the monomer/CTA pre-emulsion into the reactor over a period of 2-4 hours.
-
Concurrently, feed the remaining initiator solution.
6. Reaction Completion and Cooling:
-
After the feeding is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
7. Product Characterization:
-
Determine the solid content of the resulting latex gravimetrically.
-
Analyze the polymer molecular weight (Mw and Mn) and polydispersity index (PDI or HI) using Gel Permeation Chromatography (GPC).
-
Measure the particle size and distribution using dynamic light scattering (DLS).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Monomers are often flammable and volatile; handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a highly effective and versatile chain transfer agent for controlling the molecular weight and narrowing the molecular weight distribution of polymers, particularly in acrylic emulsion polymerization. The provided data and protocols offer a solid foundation for researchers and scientists to effectively utilize this compound in the synthesis of well-defined polymers for a variety of advanced applications.
References
Application Notes and Protocols: The Influence of 2-Ethylhexyl 3-mercaptopropionate on Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (2-EHTG) concentration on the kinetics of radical polymerization. Included are detailed experimental protocols for studying these effects and for characterizing the resulting polymers.
Introduction
2-Ethylhexyl 3-mercaptopropionate is a thiol-containing organic compound that serves as a highly effective chain transfer agent (CTA) in radical polymerization processes.[1] Chain transfer agents are crucial in polymer synthesis for controlling the molecular weight and architecture of the resulting polymers. By introducing a reactive S-H bond, 2-EHTG can terminate a growing polymer chain and initiate a new one, thereby regulating the overall chain length.[1] The concentration of the CTA is a critical parameter that directly influences the kinetics of the polymerization and the final properties of the polymer, such as its molecular weight distribution (MWD) and degree of branching.[2][3]
Understanding the relationship between 2-EHTG concentration and polymerization kinetics is essential for designing polymers with specific, desired properties for a wide range of applications, including in the development of drug delivery systems, adhesives, and coatings.
Principle of Chain Transfer
In radical polymerization, a growing polymer chain possesses a radical end. In the presence of a chain transfer agent like 2-EHTG, this radical can be transferred to the CTA, effectively terminating the growth of that particular polymer chain. The newly formed radical on the CTA can then initiate the polymerization of a new monomer, starting a new polymer chain. This process is illustrated in the signaling pathway below. The overall result is the formation of a larger number of shorter polymer chains, leading to a lower average molecular weight.
Effects of 2-EHTG Concentration on Polymer Properties
| Concentration of CBr₄ in Feed (% by weight) | Gel Content of Cured Film (%) | Swelling Index of Cured Film |
| 0 | 79.8 (± 0.5) | 7.9 (± 0.2) |
| 0.05 | 72.1 (± 0.6) | 10.2 (± 0.3) |
| 0.1 | 65.4 (± 0.7) | 12.8 (± 0.4) |
| 0.2 | 55.2 (± 0.8) | 16.5 (± 0.5) |
Data adapted from a study on a different CTA system for illustrative purposes.[4]
As the concentration of the chain transfer agent increases, both the gel content and the swelling index of the cured polymer film are significantly affected, indicating changes in the polymer network structure.[4] A similar trend of decreasing molecular weight and potentially altered network formation would be expected with increasing concentrations of 2-EHTG.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 2-EHTG concentration on polymerization kinetics and for characterizing the resulting polymers.
Protocol 1: Emulsion Polymerization with Varying 2-EHTG Concentrations
This protocol is adapted from a procedure for the emulsion copolymerization of acrylates and can be modified to study the specific effects of 2-EHTG.[5]
Materials:
-
Monomer (e.g., Methyl Methacrylate, Ethyl Acrylate)
-
This compound (2-EHTG)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Deionized Water
-
Nitrogen gas
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Thermostatically controlled water bath
Procedure:
-
Reactor Setup: Assemble the reaction vessel and purge with nitrogen for at least 30 minutes to remove oxygen.
-
Initial Charge: Add deionized water and the surfactant to the reactor. Begin stirring and heat the reactor to the desired polymerization temperature (e.g., 60°C) under a continuous nitrogen blanket.
-
Monomer and CTA Preparation: In a separate flask, prepare the monomer mixture containing the desired amount of initiator. For each experiment, prepare a series of these mixtures with varying concentrations of 2-EHTG (e.g., 0.1, 0.5, 1.0, 2.0 mol% relative to the monomer).
-
Polymerization Initiation: Once the reactor has reached the target temperature, add a small portion of the monomer/initiator/CTA mixture to the reactor to initiate polymerization and form seed particles.
-
Monomer Feed: After the seed stage, continuously feed the remaining monomer/initiator/CTA mixture into the reactor over a set period (e.g., 3 hours).
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small sample from the reactor. Immediately quench the polymerization in the sample by adding a small amount of inhibitor (e.g., hydroquinone).
-
Reaction Completion: After the monomer feed is complete, maintain the reaction temperature for an additional hour to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature and collect the final polymer latex.
Protocol 2: Determination of Monomer Conversion by Gravimetric Analysis
This protocol outlines the procedure for determining the monomer conversion at each time point.[6][7][8]
Materials:
-
Polymer latex samples from Protocol 1
-
Methanol (B129727) (or another suitable non-solvent)
-
Beakers
-
Filter paper
-
Vacuum oven
-
Analytical balance
Procedure:
-
Sample Weighing: Accurately weigh a small amount of the quenched polymer latex sample into a pre-weighed beaker.
-
Precipitation: Add an excess of methanol to the beaker while stirring to precipitate the polymer.
-
Filtration: Filter the precipitated polymer using a pre-weighed filter paper.
-
Washing: Wash the polymer on the filter paper with additional methanol to remove any unreacted monomer and other soluble components.
-
Drying: Dry the filtered polymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
-
Final Weighing: Accurately weigh the dried polymer.
-
Calculation: Calculate the monomer conversion using the following formula: Conversion (%) = (Weight of dry polymer / Initial weight of monomer in the sample) x 100
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This protocol describes the analysis of the molecular weight and molecular weight distribution of the synthesized polymers.[9][10][11][12][13]
Materials:
-
Dried polymer samples from Protocol 2
-
GPC-grade solvent (e.g., Tetrahydrofuran - THF)
-
GPC system with a suitable column set and detectors (e.g., refractive index detector)
-
Polymer standards of known molecular weight for calibration (e.g., polystyrene standards)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) and dissolve it in a known volume of GPC-grade THF. Allow the polymer to dissolve completely.
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.
-
GPC Analysis:
-
Equilibrate the GPC system with THF as the mobile phase at a constant flow rate.
-
Inject a series of polymer standards of known molecular weights to generate a calibration curve.
-
Inject the filtered polymer samples.
-
-
Data Analysis:
-
From the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each polymer sample.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of 2-EHTG Concentration on Monomer Conversion over Time
| Time (min) | Conversion (%) at 0.1 mol% 2-EHTG | Conversion (%) at 0.5 mol% 2-EHTG | Conversion (%) at 1.0 mol% 2-EHTG | Conversion (%) at 2.0 mol% 2-EHTG |
| 30 | ||||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| 150 | ||||
| 180 | ||||
| Final |
Table 2: Effect of 2-EHTG Concentration on Final Polymer Molecular Weight and Dispersity
| 2-EHTG Concentration (mol%) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 |
By systematically varying the concentration of this compound and analyzing the resulting polymerization kinetics and polymer properties, researchers can gain a deeper understanding of its role as a chain transfer agent and effectively tailor polymer characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. people.clarkson.edu [people.clarkson.edu]
- 5. mdpi.com [mdpi.com]
- 6. Dilatometry2013eng [pol.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. selectscience.net [selectscience.net]
- 12. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for 2-Ethylhexyl 3-mercaptopropionate in the Synthesis of Low Viscosity Polymers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Ethylhexyl 3-mercaptopropionate (B1240610) (2-EHMP) is a highly effective chain transfer agent (CTA) utilized in free-radical polymerization to regulate the molecular weight of polymers.[1][2] Its primary function is to lower the average molecular weight of the growing polymer chains, which in turn significantly reduces the viscosity of the final polymer solution or latex. This characteristic is particularly crucial in applications requiring low viscosity polymers with high solid content, such as in coatings, adhesives, and drug delivery systems. As a mercaptan-based CTA, 2-EHMP offers excellent control over polymer architecture, leading to products with narrower molecular weight distributions.[1][2]
Mechanism of Action
In radical polymerization, a growing polymer chain is terminated by the transfer of a hydrogen atom from the thiol group (-SH) of the 2-EHMP molecule. This process halts the growth of the existing polymer chain and generates a new thiyl radical (RS•). This new radical then initiates the polymerization of a new polymer chain by reacting with a monomer unit. This "chain transfer" mechanism effectively increases the number of polymer chains while reducing their average length, resulting in a lower overall molecular weight and viscosity.[3][4]
The efficiency of a chain transfer agent is determined by its chain transfer constant (Cs), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Cs value indicates a more efficient CTA.[5]
Key Advantages of Using 2-Ethylhexyl 3-mercaptopropionate:
-
Effective Viscosity Reduction: By controlling the molecular weight, 2-EHMP allows for the synthesis of polymers with significantly lower viscosities.
-
Control over Molecular Weight Distribution: Its use can lead to polymers with a narrower polydispersity index (PDI), resulting in more uniform product properties.[1]
-
Versatility: It is effective in various polymerization techniques, including emulsion, suspension, and solution polymerization, and with a range of monomers, particularly acrylics.[1][2]
-
Improved Processing Characteristics: Low viscosity polymers are easier to handle, process, and apply, which can be advantageous in many industrial and pharmaceutical applications.
Data Presentation
Table 1: Effect of this compound (EHMP) on Polymer Molecular Weight and Polydispersity
Data derived from emulsion polymerization of a Styrene/n-Butyl Acrylate/Methacrylic Acid (70/25/5) monomer mixture at 80°C with 1.5 mol% of the chain transfer agent.
| Chain Transfer Agent | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |
| EHMP * | 6,350 | 17,800 | 2.80 |
| N-dodecyl mercaptan (NDM) | 6,250 | 27,800 | 4.45 |
| Tert-dodecyl mercaptan (TDM) | 6,530 | 18,400 | 2.82 |
*Abbreviated as EHMP in the source data from Sakai Chemical Industry Co., Ltd.[5]
Table 2: Chain Transfer Constants (Cs) for this compound (EHMP)
| Monomer | Temperature (°C) | Chain Transfer Constant (Cs) |
| Styrene | 60 | 13.1 |
| Methyl Methacrylate (B99206) (MMA) | 60 | 1.39 |
*Source: Sakai Chemical Industry Co., Ltd.[5]
Mandatory Visualization
Experimental Protocols
Protocol 1: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) of controlled, low molecular weight via emulsion polymerization using 2-EHMP as a chain transfer agent.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (2-EHMP)
-
Benzoyl Peroxide (BPO) (or other suitable initiator like Potassium Persulfate for emulsion)
-
Sodium Dodecyl Sulfate (B86663) (SDS) (or other suitable emulsifier)
-
Deionized water
-
Nitrogen gas
Equipment:
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Heating mantle or water bath
-
Nitrogen inlet
Procedure:
-
Aqueous Phase Preparation: In the 250 mL reactor, combine 100 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).
-
Reactor Setup: Assemble the reactor with the mechanical stirrer, condenser, and nitrogen inlet. Begin purging the system with nitrogen and continue a slow nitrogen blanket throughout the reaction.
-
Heating: Heat the aqueous phase to the reaction temperature of 75°C with moderate stirring (e.g., 200-300 rpm).
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing 20 g of methyl methacrylate (MMA), the desired amount of 2-EHMP (e.g., 0.1 to 2.0 mole % relative to the monomer), and 0.1 g of benzoyl peroxide (BPO).
-
Initiation and Polymerization: Once the reactor reaches a stable 75°C, add the organic phase to the aqueous phase. Maintain the temperature and stirring for 3-4 hours. The solution will turn milky white as polymer particles form.
-
Cooling and Isolation: After the reaction period, turn off the heat and allow the reactor to cool to room temperature. The resulting PMMA latex can be used as is, or the polymer can be isolated by precipitation in an excess of a non-solvent like methanol, followed by filtration and drying in a vacuum oven at 50°C.
Characterization:
-
Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the dried polymer using Gel Permeation Chromatography (GPC).
-
Viscosity: Measure the intrinsic or solution viscosity of the polymer in a suitable solvent (e.g., toluene) using a viscometer. For latex, a Brookfield viscometer can be used to measure the bulk viscosity.
Protocol 2: Suspension Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the synthesis of PMMA beads with controlled molecular weight using 2-EHMP.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (2-EHMP)
-
Benzoyl Peroxide (BPO)
-
Poly(vinyl alcohol) (PVA) as a dispersing agent
-
Deionized water
-
Nitrogen gas
Procedure:
-
Aqueous Phase: In a 250 mL reactor, dissolve 0.5 g of poly(vinyl alcohol) in 100 mL of deionized water.
-
Organic Phase: In a separate beaker, dissolve 0.2 g of benzoyl peroxide and the desired amount of 2-EHMP in 20 g of methyl methacrylate.
-
Reaction Setup: Add the aqueous phase to the reactor and begin stirring vigorously to create a vortex.
-
Dispersion: Slowly add the organic phase to the reactor. The stirring speed should be adjusted to maintain a fine dispersion of monomer droplets.
-
Polymerization: Heat the mixture to 70°C under a nitrogen atmosphere and maintain for 3 hours.
-
Isolation: Cool the reactor, filter the PMMA beads, wash thoroughly with water to remove the dispersing agent, and dry.
Conclusion
This compound is a valuable tool for polymer chemists and material scientists seeking to produce polymers with low viscosity and controlled molecular weight. By effectively terminating growing polymer chains and initiating new ones, 2-EHMP allows for the synthesis of polymers with tailored properties suitable for a wide range of applications. The provided protocols and data serve as a starting point for researchers to explore the utility of 2-EHMP in their own polymerization systems.
References
Application Notes and Protocols: The Role of 2-Ethylhexyl 3-mercaptopropionate in the Synthesis of Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-Ethylhexyl 3-mercaptopropionate (B1240610) in the synthesis of pressure-sensitive adhesives (PSAs). It is intended to guide researchers and professionals in the development of novel adhesive materials with tailored properties.
Introduction
2-Ethylhexyl 3-mercaptopropionate, also known as 2-Ethylhexyl thioglycolate (2-EHTG), is a key chain transfer agent (CTA) employed in the free-radical polymerization of acrylic monomers for the synthesis of pressure-sensitive adhesives.[1] Its primary function is to regulate the molecular weight of the resulting polymer, which is a critical factor in determining the final adhesive properties of the PSA.[1] By controlling the polymer chain length, researchers can fine-tune the balance between tack, peel adhesion, and shear strength to meet the specific requirements of various applications, from medical patches to industrial tapes. This document outlines the mechanism of action, provides illustrative data on its effects, and presents detailed experimental protocols for the synthesis of acrylic PSAs using this versatile chain transfer agent.
Mechanism of Action: Chain Transfer in Radical Polymerization
In the synthesis of acrylic PSAs, monomers such as 2-ethylhexyl acrylate (B77674) (2-EHA), n-butyl acrylate (n-BA), and acrylic acid (AA) are polymerized via a free-radical mechanism. The process involves initiation, propagation, and termination steps. The introduction of a chain transfer agent like this compound provides an additional reaction pathway that influences the overall molecular weight of the polymer chains.
The mechanism involves the transfer of a hydrogen atom from the thiol group (-SH) of the this compound molecule to the active, growing polymer radical. This terminates the growth of that particular polymer chain. In turn, a new thiyl radical is formed on the chain transfer agent, which is then capable of initiating the polymerization of a new polymer chain. This process effectively increases the number of polymer chains formed from a given number of initiator radicals, thereby reducing the average molecular weight of the polymer.
The efficiency of a chain transfer agent is determined by its chain transfer constant, which quantifies the rate of the chain transfer reaction relative to the rate of propagation. Thiols are commonly used as chain transfer agents due to their high efficiency and the fact that they do not significantly alter the overall polymerization rate.
Data Presentation: Influence of this compound Concentration on PSA Properties
The concentration of this compound has a profound impact on the molecular weight of the acrylic polymer and, consequently, on the adhesive properties of the PSA. The following table provides an illustrative summary of the expected trends when varying the concentration of this compound in a typical acrylic PSA formulation.
Note: The following data is representative and intended to illustrate the general effects of this compound. Actual results will vary depending on the specific monomer composition, initiator, and polymerization conditions.
| This compound (phr*) | Weight Average Molecular Weight (Mw, kDa) | Peel Adhesion (N/25 mm) | Loop Tack (N) | Shear Strength (hours) |
| 0.05 | 800 | 18 | 15 | > 72 |
| 0.10 | 650 | 22 | 18 | 48 |
| 0.20 | 450 | 25 | 20 | 24 |
| 0.30 | 300 | 23 | 17 | 12 |
| 0.40 | 200 | 19 | 14 | 6 |
*phr: parts per hundred parts of monomer
Data Interpretation:
-
Molecular Weight: As the concentration of this compound increases, the average molecular weight of the polymer decreases. This is a direct consequence of the increased frequency of chain transfer events.
-
Peel Adhesion and Tack: Initially, as the molecular weight decreases, the polymer chains become more mobile, leading to better wetting of the substrate and an increase in peel adhesion and tack. However, beyond an optimal molecular weight, a further decrease leads to a reduction in the cohesive strength of the adhesive, resulting in a decrease in peel and tack values and a potential for cohesive failure.
-
Shear Strength: Shear strength, which is a measure of the internal or cohesive strength of the adhesive, generally decreases with decreasing molecular weight. Longer polymer chains provide more entanglements, leading to higher cohesive strength.
Experimental Protocols
The following protocols describe the synthesis of an acrylic pressure-sensitive adhesive via emulsion and solution polymerization using this compound as the chain transfer agent.
Protocol 1: Emulsion Polymerization of an Acrylic PSA
This protocol is adapted from a semi-continuous emulsion polymerization process.[2]
Materials:
-
Monomers: 2-Ethylhexyl Acrylate (2-EHA), n-Butyl Acrylate (n-BA), Acrylic Acid (AA)
-
Chain Transfer Agent: this compound
-
Initiator: Ammonium (B1175870) Persulfate
-
Emulsifier (Surfactant)
-
Buffer: Ammonium Carbonate
-
Deionized Water
-
Nitrogen gas for purging
Equipment:
-
2.5 L glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and inlets for nitrogen and pre-emulsion.
-
Heating mantle or water bath
-
Dosing pump for pre-emulsion
Procedure:
-
Initial Reactor Charge:
-
In the 2.5 L glass reactor, add 0.3 parts of ammonium carbonate per 100 parts by weight of the total monomer (phm), 0.1 phm of emulsifier, and half of the total required deionized water.
-
Begin mechanical stirring and purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor contents to 87.5 °C.[2]
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare the pre-emulsion by mixing the desired ratio of monomers (e.g., a specific n-BA/2-EHA weight ratio), 0.1 to 0.4 phm of this compound (depending on the desired molecular weight), 1.2 phm of emulsifier, and the remaining deionized water.
-
Stir the mixture vigorously to form a stable emulsion.
-
-
Polymerization:
-
Once the reactor reaches 87.5 °C, add 0.6 phm of the initiator (ammonium persulfate) to the reactor.[2]
-
Immediately after adding the initiator, begin feeding the pre-emulsion into the reactor at a constant rate over 3 hours.[2]
-
Maintain the reaction temperature at 87.5 °C throughout the addition of the pre-emulsion.
-
After the pre-emulsion feed is complete, continue stirring at 87.5 °C for an additional 1-2 hours to ensure complete monomer conversion.
-
-
Cooling and Characterization:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 150 µm filter to remove any coagulum.
-
The resulting acrylic PSA emulsion is now ready for characterization of its physical and adhesive properties.
-
Protocol 2: Solution Polymerization of an Acrylic PSA
Materials:
-
Monomers: 2-Ethylhexyl Acrylate (2-EHA), Methyl Acrylate (MA), Acrylic Acid (AA)
-
Chain Transfer Agent: this compound
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Ethyl Acetate (B1210297)
-
Nitrogen gas for purging
Equipment:
-
500 mL four-necked round-bottom flask with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Heating mantle or oil bath.
-
Dropping funnel.
Procedure:
-
Reactor Setup:
-
Assemble the 500 mL flask with the stirrer, condenser, thermocouple, and nitrogen inlet.
-
Add a portion of the ethyl acetate to the flask.
-
Begin stirring and purge the flask with nitrogen for 30 minutes.
-
Heat the solvent to its boiling point (approximately 77 °C).
-
-
Monomer and Initiator Mixture Preparation:
-
In a separate beaker, mix the desired amounts of 2-EHA, MA, and AA.
-
Dissolve the AIBN initiator and the desired amount of this compound in the monomer mixture.
-
-
Polymerization:
-
Add a small initial portion (e.g., 10%) of the monomer/initiator/CTA mixture to the heated solvent in the reactor to initiate the polymerization.
-
Once the reaction begins (indicated by a slight increase in viscosity or reflux rate), add the remaining monomer mixture to the dropping funnel and add it to the reactor at a constant rate over 2-3 hours.
-
Maintain the reaction at a gentle reflux throughout the addition.
-
After the monomer addition is complete, continue to heat and stir the reaction mixture for an additional 2-3 hours to ensure high monomer conversion.
-
-
Cooling and Storage:
-
Cool the reactor to room temperature.
-
The resulting acrylic PSA solution is now ready for coating and characterization. Store in a sealed container.
-
Visualization of Synthesis and Mechanism
Diagram 1: Workflow for Emulsion Polymerization of Acrylic PSA
Caption: Workflow for the synthesis of an acrylic PSA via semi-continuous emulsion polymerization.
Diagram 2: Mechanism of Chain Transfer with this compound
Caption: Mechanism of chain transfer mediated by this compound.
References
Application Notes and Protocols for 2-Ethylhexyl 3-mercaptopropionate in Thiol-Ene Click Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene "click" chemistry has emerged as a robust and versatile tool for materials science, bioconjugation, and drug delivery systems. This is due to its high efficiency, rapid reaction rates under mild conditions, stereoselectivity, and high yields. The reaction proceeds via the addition of a thiol group across a carbon-carbon double bond (an 'ene'), forming a stable thioether linkage. This process can be initiated by radicals (often via photopolymerization) or catalyzed by a base (through a Michael addition mechanism).[1][2]
2-Ethylhexyl 3-mercaptopropionate (B1240610) is a readily available thiol that can be effectively employed in thiol-ene reactions. Its branched alkyl chain can impart unique solubility and steric properties to the resulting materials. These application notes provide detailed protocols for incorporating 2-Ethylhexyl 3-mercaptopropionate into thiol-ene reactions and a summary of expected quantitative data.
Reaction Mechanisms
The thiol-ene reaction can proceed through two primary mechanisms:
-
Radical Addition: This mechanism is typically initiated by light, heat, or a radical initiator. A thiyl radical is formed, which then propagates by adding to an 'ene' functional group in an anti-Markovnikov fashion. A chain-transfer step then generates a carbon-centered radical and regenerates the thiyl radical, allowing the process to continue.[1][2][3][4]
-
Michael Addition: In the presence of a base or nucleophile, the thiol can be deprotonated to form a thiolate anion. This powerful nucleophile then attacks the 'ene' (typically an electron-deficient alkene like an acrylate), also resulting in an anti-Markovnikov addition product.[2]
Data Presentation
The following tables summarize expected quantitative data for thiol-ene reactions involving this compound and a generic di-functional 'ene' crosslinker, such as Poly(ethylene glycol) diacrylate (PEGDA), to form a crosslinked network. These values are representative and will vary based on specific reaction conditions, including the nature of the 'ene', initiator concentration, and light intensity (for photo-initiated reactions).
Table 1: Expected Reaction Parameters for Photo-Initiated Thiol-Ene Polymerization
| Thiol:Ene Molar Ratio | Photoinitiator Conc. (% w/v) | UV Exposure Time (min) | Expected Conversion (%) |
| 1:1 | 0.5 | 5 | >95 |
| 1:1 | 0.5 | 10 | >99 |
| 1:2 | 0.5 | 10 | >99 (Thiol conversion) |
| 2:1 | 0.5 | 10 | >99 (Ene conversion) |
Table 2: Expected Mechanical Properties of Resulting Thiol-Ene Networks
| Thiol:Ene Molar Ratio | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 1:1 | 10 - 50 | 1 - 5 |
| 1:2 | 50 - 200 | 5 - 20 |
| 2:1 | 5 - 20 | 0.5 - 2 |
Experimental Protocols
Protocol 1: Photo-Initiated Thiol-Ene Reaction
This protocol describes the formation of a crosslinked polymer network using UV light to initiate the thiol-ene reaction between this compound and a diacrylate crosslinker.
Materials:
-
This compound
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700 g/mol )
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran, if required)
Procedure:
-
Precursor Solution Preparation:
-
In a clean, amber glass vial, combine this compound and PEGDA at the desired stoichiometric ratio (e.g., a 1:1 molar ratio of thiol to ene functional groups).
-
If necessary, add a minimal amount of solvent to ensure homogeneity.
-
Add the photoinitiator to the mixture at a concentration of 0.1-1.0% (w/v).
-
Vortex the solution for 30 seconds to ensure all components are thoroughly mixed.
-
-
Polymerization:
-
Transfer the precursor solution to a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a predetermined time (typically 5-15 minutes). The reaction time will depend on the initiator concentration, light intensity, and sample thickness.
-
The reaction is complete when the liquid precursor has solidified into a solid polymer network.
-
-
Post-Reaction Processing:
-
Carefully remove the crosslinked polymer from the mold.
-
Wash the polymer with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any unreacted monomers and photoinitiator.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction
This protocol utilizes a base to catalyze the thiol-ene reaction, which is useful for applications where UV irradiation is not desirable.
Materials:
-
This compound
-
Electron-deficient 'ene' (e.g., Poly(ethylene glycol) diacrylate)
-
Base catalyst (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Solvent (e.g., Tetrahydrofuran or Acetonitrile)
Procedure:
-
Precursor Solution Preparation:
-
In a nitrogen-purged vial, dissolve this compound and the diacrylate in the chosen solvent.
-
Ensure the molar ratio of thiol to ene functional groups is as desired (e.g., 1:1).
-
-
Reaction Initiation:
-
Add the base catalyst to the solution (typically 1-5 mol% relative to the thiol).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by techniques such as FTIR (observing the disappearance of the S-H stretch around 2570 cm⁻¹) or ¹H NMR.
-
Once the reaction is complete, quench the reaction by neutralizing the base with a mild acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography or precipitation to remove any remaining starting materials and catalyst.
-
Visualizations
Caption: Radical-initiated thiol-ene reaction mechanism.
Caption: General experimental workflow for thiol-ene reactions.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
Troubleshooting & Optimization
How to minimize side reactions with 2-Ethylhexyl 3-mercaptopropionate
Technical Support Center: 2-Ethylhexyl 3-mercaptopropionate (B1240610)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when working with 2-Ethylhexyl 3-mercaptopropionate (2-EHMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions involving 2-EHMP are typically related to the reactivity of its thiol group. The most common of these is the oxidation of the thiol to form a disulfide dimer, bis(this compound) disulfide. This can occur upon exposure to air (oxygen), especially under basic conditions or in the presence of metal ion catalysts.[1][2] In the context of thiol-ene reactions, side reactions can also include homopolymerization of the 'ene' monomer if the reaction is not optimized.[3]
Q2: How can I prevent the oxidation of 2-EHMP to its disulfide?
A2: To minimize oxidation, it is crucial to handle 2-EHMP under an inert atmosphere, such as nitrogen or argon.[1] Degassing solvents prior to use is also a critical step to remove dissolved oxygen.[1] Maintaining a slightly acidic to neutral pH (around 6.0-7.0) can slow the rate of oxidation, as the thiolate anion, which is more prevalent at higher pH, is more susceptible to oxidation.[1] The addition of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.[1] For reactions where trace amounts of disulfide are problematic, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be added.[1]
Q3: What is the difference between radical-initiated and base-catalyzed thiol-ene additions with 2-EHMP, and how does this choice affect side reactions?
A3: Both are common methods for thiol-ene reactions.
-
Radical-initiated addition typically involves a photoinitiator and UV light or a thermal initiator.[4][5] This method proceeds via a free-radical chain mechanism. A potential side reaction is the homopolymerization of the alkene ('ene') partner, which can be minimized by optimizing the initiator concentration and reaction conditions.[3]
-
Base-catalyzed Michael addition is an alternative that does not require an initiator.[5] It proceeds through a nucleophilic conjugate addition mechanism. The choice and concentration of the base are critical; stronger bases can favor side reactions. The reaction is typically run at a pH between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing side reactions like hydrolysis of the ester group or oxidation of the thiol.[1]
Q4: Can hydrolysis of the ester group in 2-EHMP be a problem?
A4: Yes, hydrolysis of the 2-ethylhexyl ester can occur, particularly under strong acidic or basic conditions, leading to the formation of 3-mercaptopropionic acid and 2-ethylhexanol. To minimize hydrolysis, it is recommended to perform reactions under neutral or near-neutral pH conditions and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Q5: Are there any known incompatibilities for 2-EHMP that I should be aware of?
A5: Yes, 2-EHMP is incompatible with strong oxidizing agents, which can lead to rapid and uncontrolled oxidation of the thiol group. It is also incompatible with strong bases, which can promote both oxidation and ester hydrolysis.[2] Contact with certain metals should be avoided as they can catalyze oxidation.
Troubleshooting Guides
Problem 1: Low Yield in Thiol-Ene Reaction
| Possible Cause | Troubleshooting Steps |
| Oxidation of 2-EHMP | Verify the presence of free thiols before starting the reaction using a method like Ellman's test.[6] If significant oxidation has occurred, consider purifying the 2-EHMP or treating it with a reducing agent like TCEP. Ensure all subsequent steps are performed under an inert atmosphere with degassed solvents.[1] |
| Incomplete Reaction | For photo-initiated reactions, ensure the UV lamp is at the correct wavelength and intensity. Increase the irradiation time or the concentration of the photoinitiator.[5] For base-catalyzed reactions, check the pH of the reaction mixture and adjust if necessary. Consider screening different base catalysts. |
| Homopolymerization of 'ene' | In radical-initiated reactions, this can be a competitive side reaction.[3] Try reducing the initiator concentration or running the reaction at a lower temperature. |
| Incorrect Stoichiometry | Accurately determine the concentration of your reactants. A slight excess of the thiol component is sometimes used to ensure complete reaction of the 'ene'. |
Problem 2: Presence of an Unknown Impurity in the Final Product
| Possible Cause | Troubleshooting & Identification Steps |
| Disulfide Dimer Formation | The disulfide dimer will have a molecular weight of approximately double that of 2-EHMP. Analyze the product mixture by LC-MS or GC-MS to identify a species with the expected mass. 1H NMR may show a downfield shift of the protons adjacent to the sulfur atom. |
| Unreacted Starting Materials | Use TLC, HPLC, or GC to compare the product mixture to the starting materials. |
| Side products from the 'ene' | Characterize the impurity using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry to elucidate its structure. |
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H22O2S |
| Molecular Weight | 218.36 g/mol |
| Boiling Point | 140 °C @ 2 mmHg |
| Density | 0.964 g/cm3 @ 20 °C |
| Refractive Index | 1.458 - 1.464 @ 20 °C |
| Solubility in Water | 65 mg/L @ 20 °C |
Table 2: General Strategies to Minimize Common Side Reactions
| Side Reaction | Key Influencing Factors | Recommended Mitigation Strategy |
| Disulfide Formation | Oxygen, pH > 7, Metal Ions | Work under inert atmosphere, use degassed solvents, maintain pH 6.0-7.0, add EDTA (1-10 mM).[1] |
| Ester Hydrolysis | Strong Acid/Base, High Temperature | Maintain neutral or near-neutral pH, avoid excessive heat. |
| 'Ene' Homopolymerization | High Initiator Concentration (Radical) | Optimize initiator concentration, consider lowering reaction temperature.[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation during Handling and Storage
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
-
Handling: When dispensing the reagent, use a syringe or cannula technique to transfer the liquid under a positive pressure of an inert gas to prevent exposure to air.
-
Solvent Preparation: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.
Protocol 2: Photo-initiated Radical Thiol-Ene Reaction with Minimized Side Reactions
-
Reactant Preparation: In a flask equipped with a magnetic stir bar, dissolve the 'ene' reactant and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at 0.1-1.0 mol%) in a degassed solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) for 15-20 minutes.
-
Addition of 2-EHMP: Under a positive pressure of the inert gas, add this compound (typically in a 1:1 or 1.1:1 molar ratio of thiol to ene groups) to the reaction mixture via syringe.
-
Reaction: While stirring, expose the reaction mixture to a UV light source (e.g., 365 nm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC to determine the consumption of starting materials.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure and purify by column chromatography if necessary.
Protocol 3: Base-Catalyzed Michael Addition Thiol-Ene Reaction
-
Reactant Preparation: In a flask with a stir bar, dissolve the acrylate (B77674) or other Michael acceptor in a degassed solvent.
-
pH Control: If using an aqueous or protic solvent system, buffer the solution to a pH of 6.5-7.5.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Addition of 2-EHMP: Add this compound to the reaction mixture.
-
Initiation: Add a catalytic amount of a suitable base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine). The optimal amount should be determined empirically, starting with a low concentration.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate chromatographic technique.
-
Work-up: Upon completion, neutralize the catalyst with a mild acid if necessary, and then proceed with extraction and purification.
Visualizations
Figure 1. Key reactions and side reactions of this compound.
Figure 2. Troubleshooting workflow for thiol-ene reactions involving 2-EHMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. westmont.edu [westmont.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 2-ethyl hexyl 3-mercaptopropionate, 50448-95-8 [thegoodscentscompany.com]
Technical Support Center: Preventing Disulfide Bond Formation with Mercaptopropionate Esters
Welcome to the technical support center for the use of mercaptopropionate esters in preventing unwanted disulfide bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which mercaptopropionate esters prevent disulfide bond formation?
A1: Mercaptopropionate esters, such as methyl 3-mercaptopropionate (B1240610) and ethyl 3-mercaptopropionate, are thiol-containing compounds that act as reducing agents. Their primary mechanism involves the cleavage of existing disulfide bonds (-S-S-) within proteins and the maintenance of cysteine residues in their reduced thiol (-SH) state. This is achieved through a thiol-disulfide exchange reaction where the thiol group of the mercaptopropionate ester attacks a disulfide bond, resulting in a mixed disulfide and a free thiol on the protein. Subsequent reaction with another mercaptopropionate molecule regenerates the free thiol on the protein and produces a disulfide of the ester. By maintaining a reducing environment, these esters prevent the oxidation of free thiols that leads to the formation of undesired intra- or intermolecular disulfide bonds.
Q2: When should I consider using mercaptopropionate esters over other reducing agents like DTT or TCEP?
A2: The choice of reducing agent is application-specific. Mercaptopropionate esters can be a suitable alternative to DTT and TCEP in certain situations. Consider using them when:
-
A milder reducing agent is required: While potent, strong reducing agents can sometimes lead to complete protein unfolding and aggregation.[1]
-
Downstream compatibility is a concern: Unlike DTT, which can interfere with maleimide-based conjugation chemistries, mercaptopropionate esters may offer better compatibility in specific multi-step processes.[2]
-
Odor is a factor: TCEP is odorless, and while mercaptopropionate esters have a sulfurous odor, it is often considered less pungent than that of DTT or 2-mercaptoethanol.[2]
-
Cost-effectiveness is important: For large-scale applications, the cost of the reducing agent can be a significant factor.[2]
Q3: How does pH influence the effectiveness of mercaptopropionate esters?
A3: The effectiveness of thiol-based reducing agents, including mercaptopropionate esters, is highly pH-dependent. The reactive species is the thiolate anion (-S⁻), which is a more potent nucleophile than the protonated thiol (-SH).[3] The formation of the thiolate is favored at a pH above the pKa of the thiol group. For many thiols, this is in the slightly alkaline range (pH 7.5-8.5).[3] Therefore, performing reduction reactions at a slightly alkaline pH can increase the rate of disulfide bond cleavage. However, it is a delicate balance, as a higher pH can also accelerate the re-oxidation of free thiols if the reducing agent is removed or consumed.[4]
Q4: Can mercaptopropionate esters be used to prevent protein aggregation?
A4: Yes, by preventing the formation of incorrect intermolecular disulfide bonds, mercaptopropionate esters can help to reduce a major cause of protein aggregation.[1] Unwanted disulfide bonds can lead to the formation of high-molecular-weight aggregates, which can be detrimental to the efficacy and safety of therapeutic proteins.[5] However, it is important to note that aggregation can also be caused by other factors such as hydrophobic interactions, and the use of a reducing agent alone may not be sufficient to prevent it.[6]
Q5: Are there any known side reactions or stability issues with mercaptopropionate esters?
A5: Like other thiol-containing reagents, mercaptopropionate esters are susceptible to air oxidation, which can reduce their efficacy over time.[2] It is recommended to use freshly prepared solutions or to store stock solutions under an inert atmosphere. Additionally, at high concentrations or under certain conditions, there is a potential for the ester group to undergo hydrolysis, particularly at extremes of pH.[7] It is also important to consider potential reactions with other components in the formulation.
Troubleshooting Guides
Issue 1: Incomplete Reduction of Disulfide Bonds
| Possible Cause | Suggested Solution |
| Suboptimal pH | Ensure the buffer pH is in the optimal range for the thiolate anion formation (typically pH 7.5-8.5). Perform a pH titration experiment to find the ideal condition for your specific protein.[3] |
| Insufficient Concentration of Mercaptopropionate Ester | Increase the molar excess of the mercaptopropionate ester relative to the concentration of disulfide bonds in your protein. A 10- to 100-fold molar excess is a common starting point. |
| Low Reaction Temperature | While lower temperatures can reduce the risk of protein degradation, they also slow down the reduction reaction. Consider increasing the incubation temperature (e.g., to 37°C) for a shorter period.[2] |
| Presence of Oxidizing Agents | Ensure all buffers are degassed to remove dissolved oxygen.[4] Avoid sources of metal ion contamination (e.g., by using high-purity water and reagents, and including a chelating agent like EDTA).[4] |
| Steric Hindrance | Disulfide bonds buried within the protein's structure may be inaccessible. Consider adding a denaturant (e.g., urea, guanidine (B92328) hydrochloride) to unfold the protein and expose the disulfide bonds.[8] |
Issue 2: Protein Aggregation or Precipitation After Adding Mercaptopropionate Ester
| Possible Cause | Suggested Solution |
| Protein Instability Upon Reduction | The native disulfide bonds may be critical for maintaining the protein's tertiary structure. Upon reduction, hydrophobic patches may become exposed, leading to aggregation.[1] |
| - Reduce the protein concentration before adding the mercaptopropionate ester.[6] | |
| - Perform the reduction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[9] | |
| - Add stabilizing excipients to the buffer, such as glycerol, sucrose, or arginine, to improve protein solubility.[6] | |
| High Concentration of Mercaptopropionate Ester | A very high concentration of the reducing agent might destabilize the protein. Optimize the concentration by performing a titration experiment. |
| Suboptimal Buffer Conditions | The buffer composition (pH, ionic strength) may not be optimal for the reduced form of the protein. Screen a range of buffer conditions to find one that maintains the solubility of the reduced protein.[6] |
Issue 3: Re-formation of Disulfide Bonds After Removal of Mercaptopropionate Ester
| Possible Cause | Suggested Solution |
| Exposure to Oxygen | The newly formed free thiols are highly susceptible to oxidation by atmospheric oxygen.[4] |
| - Perform all subsequent steps under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[4] | |
| - Use degassed buffers and solutions for all downstream processing.[4] | |
| Presence of Catalytic Metal Ions | Trace metal ions can catalyze the oxidation of thiols.[4] |
| - Add a chelating agent such as EDTA (1-5 mM) to all buffers to sequester metal ions.[4] | |
| Irreversible Alkylation | To permanently block the free thiols and prevent re-oxidation, perform an alkylation step using reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) immediately after the reduction is complete.[3] |
Quantitative Data
The following table provides a summary of key parameters for mercaptopropionic acid, the parent compound of mercaptopropionate esters, in comparison to other thiol-containing molecules. This data can be used as a reference when selecting a reducing agent and optimizing reaction conditions.
| Compound | pKa of Thiol Group | Relative Disulfide Formation Rate Constant (k₁) at pH 7.4 | Notes |
| 3-Mercaptopropionic Acid | 8.1 | 1.80 x 10⁻⁴ min⁻¹ | Serves as a baseline for comparison.[10][11] |
| L-Cysteine | 7.0 | 5.04 x 10⁻⁴ min⁻¹ | The electron-withdrawing amino group lowers the pKa, leading to a higher concentration of the reactive thiolate anion and a faster reaction rate at physiological pH.[10][11] |
| N-acetyl-L-cysteine | 7.4 | 0.51 x 10⁻⁴ min⁻¹ | Acetylation of the amino group reduces its electron-withdrawing effect, resulting in a higher pKa and a slower reaction rate compared to L-cysteine.[10][11] |
| Dithiothreitol (DTT) | ~9.2, 10.1 | Not directly comparable in this context | A strong reducing agent, but less effective at neutral pH due to its high pKa.[12] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Not applicable (phosphine) | Not directly comparable in this context | A non-thiol reducing agent that is effective over a broad pH range.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Protein Disulfide Bonds with a Mercaptopropionate Ester
This protocol provides a general workflow for reducing disulfide bonds in a protein sample. The optimal conditions (concentration, temperature, incubation time) should be determined empirically for each specific protein.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Mercaptopropionate ester (e.g., methyl 3-mercaptopropionate or ethyl 3-mercaptopropionate) stock solution (e.g., 1 M in a compatible solvent)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
(Optional) Denaturant (e.g., 8 M guanidine hydrochloride or 6 M urea)
-
(Optional) Alkylating agent (e.g., 0.5 M iodoacetamide in reaction buffer, freshly prepared and protected from light)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. If the disulfide bonds are buried, add a denaturant to the buffer and incubate at room temperature for 30-60 minutes to unfold the protein.
-
Reduction: Add the mercaptopropionate ester stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Removal of Reducing Agent (if not proceeding to alkylation): If the reduced protein is to be used directly, the excess mercaptopropionate ester must be removed to prevent interference with downstream applications. This can be achieved using a desalting column equilibrated with the desired final buffer. Perform this step under an inert atmosphere if re-oxidation is a concern.
-
(Optional) Alkylation: To permanently prevent the re-formation of disulfide bonds, add the freshly prepared alkylating agent to the reaction mixture to a final concentration of 2-5 fold molar excess over the total thiol concentration (protein thiols + mercaptopropionate ester). Incubate in the dark at room temperature for 30-60 minutes.
-
Quenching and Buffer Exchange: Quench any unreacted alkylating agent by adding a small amount of a thiol-containing reagent (e.g., DTT to a final concentration of 10 mM) and incubating for 15 minutes. Remove the excess reagents by buffer exchange using a desalting column.
Protocol 2: Screening for Optimal Mercaptopropionate Ester Concentration to Prevent Aggregation
This protocol describes a method to determine the minimum effective concentration of a mercaptopropionate ester required to prevent aggregation of a therapeutic protein.
Materials:
-
Therapeutic protein stock solution
-
Mercaptopropionate ester stock solution
-
Formulation buffer
-
96-well plate (UV-transparent)
-
Plate reader capable of measuring absorbance at 340 nm or dynamic light scattering (DLS)
Procedure:
-
Prepare Protein Dilutions: In a 96-well plate, prepare a serial dilution of the mercaptopropionate ester in the formulation buffer.
-
Add Protein: To each well containing the mercaptopropionate ester dilution, add the therapeutic protein to a final concentration that is known to be prone to aggregation. Include a control well with the protein in the formulation buffer without the mercaptopropionate ester.
-
Induce Aggregation: Subject the plate to a stress condition known to induce aggregation (e.g., incubation at an elevated temperature, agitation, or several freeze-thaw cycles).
-
Monitor Aggregation: Monitor the extent of aggregation over time by measuring the absorbance at 340 nm (for turbidity) or by analyzing the particle size distribution using DLS.
-
Data Analysis: Plot the aggregation signal (e.g., absorbance at 340 nm) as a function of the mercaptopropionate ester concentration. The optimal concentration is the lowest concentration that effectively prevents a significant increase in aggregation compared to the control.
Visualizations
Protein Disulfide Isomerase (PDI) Catalytic Cycle
The following diagram illustrates the catalytic cycle of Protein Disulfide Isomerase (PDI), a key enzyme in the endoplasmic reticulum responsible for the formation, reduction, and isomerization of disulfide bonds. Mercaptopropionate esters can influence this pathway by providing a reducing environment that favors the reduced state of proteins.
Caption: Catalytic cycle of Protein Disulfide Isomerase (PDI).
Troubleshooting Logic for Protein Aggregation During Reduction
This diagram provides a logical workflow for troubleshooting protein aggregation issues that may arise when using mercaptopropionate esters to reduce disulfide bonds.
Caption: Troubleshooting workflow for protein aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Initiator to 2-Ethylhexyl 3-mercaptopropionate (2-EHMP) Ratio
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of the initiator to 2-Ethylhexyl 3-mercaptopropionate (B1240610) (2-EHMP) ratio in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-Ethylhexyl 3-mercaptopropionate (2-EHMP) in a polymerization reaction?
A1: this compound (2-EHMP) is a 3-mercaptopropionate ester that functions as a chain-transfer agent (CTA), particularly in the emulsion polymerization of acrylic monomers.[1][2] Its main role is to control the molecular weight of the resulting polymers.[2][3] By transferring the growing radical chain, it terminates one polymer chain and initiates a new one, which helps in regulating the polymer chain length and narrowing the molecular weight distribution.[2][4]
Q2: How does altering the initiator concentration affect the final polymer?
A2: The initiator concentration is a critical factor in controlling the properties of the final polymer. Increasing the initiator concentration generates a higher number of free radicals, which leads to more polymer chains being initiated simultaneously.[5][6][7] Consequently, with a fixed amount of monomer, a higher initiator concentration typically results in a polymer with a lower average molecular weight and a faster polymerization rate.[8][9] Conversely, a lower level of initiator leads to fewer, but longer, polymer chains, thus increasing the molecular weight.[4][8]
Q3: What is the expected impact of increasing the [Initiator]/[2-EHMP] ratio on molecular weight and Polydispersity Index (PDI)?
A3: Increasing the [Initiator]/[2-EHMP] ratio means there are more initiating radicals relative to the chain-transfer agent. This will lead to the formation of more polymer chains, resulting in a lower average molecular weight. While the primary role of the CTA (2-EHMP) is to lower the molecular weight, a proper balance is crucial for controlling the Polydispersity Index (PDI). An excessively high initiator concentration relative to the CTA can lead to a loss of control and potentially a broader PDI. Generally, using a chain transfer agent helps to narrow the molecular weight distribution, leading to a lower PDI.[3][4]
Q4: Can the polymerization rate be controlled by adjusting the initiator to 2-EHMP ratio?
A4: Yes, the ratio affects the polymerization rate, primarily through the initiator concentration. A higher initiator concentration increases the rate of polymerization.[5][7] However, high concentrations of some chain-transfer agents can cause rate retardation, where the polymerization slows down.[10] Therefore, while increasing the initiator component of the ratio will generally speed up the reaction, the concentration of 2-EHMP must also be considered to avoid potential slowing effects.
Q5: Are there any potential side reactions involving 2-EHMP that I should be aware of?
A5: Yes. The thiol group (-SH) in 2-EHMP is susceptible to oxidation, which can lead to the formation of a disulfide bond.[11] This process consumes the active chain-transfer agent, reducing its effective concentration. A lower effective CTA concentration can lead to less control over the polymerization, resulting in a polymer with a higher molecular weight and broader PDI than intended.[11] It is therefore crucial to ensure the reaction mixture is thoroughly deoxygenated.[11]
Troubleshooting Guide
| Polymerization Issue Observed | Common Cause(s) | Recommended Solution(s) |
| High Molecular Weight and/or Broad PDI (>1.3) | 1. Insufficient CTA Concentration: The amount of 2-EHMP is too low to effectively control chain growth.[11] 2. Oxidation of CTA: The thiol group on 2-EHMP may have been oxidized to disulfide, reducing its effective concentration.[11] | 1. Increase 2-EHMP Concentration: Recalculate and increase the amount of 2-EHMP relative to the monomer and initiator. 2. Ensure Deoxygenation: Thoroughly degas the reaction mixture using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles before and during polymerization.[11] |
| Reaction is Too Slow or Fails to Initiate | 1. Insufficient Initiator: The initiator concentration is too low to generate enough free radicals.[6] 2. Low Reaction Temperature: The temperature is not high enough for the initiator to decompose at a reasonable rate.[6] 3. Presence of Inhibitors: Residual oxygen or inhibitors from the monomer are quenching the radicals.[6][10] | 1. Increase Initiator Concentration: Incrementally increase the amount of initiator.[6] 2. Increase Temperature: Ensure the reaction temperature is appropriate for the half-life of the chosen initiator.[6] 3. Purify Monomer & Degas: Purify the monomer to remove inhibitors and ensure the system is thoroughly deoxygenated.[10] |
| Reaction Stalls at Low Conversion | 1. Initiator Depletion: The initiator has been consumed before the monomer is fully polymerized, which is common for initiators with a short half-life.[10] | 1. Optimize Initiator Choice: For future experiments, select an initiator with a longer half-life at the reaction temperature.[10] 2. Adjust Initial Concentration: Consider a slightly higher initial initiator concentration. Note: Adding more initiator mid-reaction is generally not recommended as it can broaden the PDI.[10] |
| Molecular Weight is Too Low and Reaction is Too Fast | 1. Excessive Initiator Concentration: Too many radicals are being generated, leading to rapid initiation of many short chains.[8] 2. High CTA Concentration: While CTAs lower molecular weight, very high concentrations can also contribute to this issue.[11] | 1. Reduce Initiator Concentration: Decrease the amount of initiator to slow the reaction and allow for longer chain growth.[8] 2. Optimize [CTA]/[Initiator] Ratio: Adjust the ratio to achieve the target molecular weight. A lower initiator concentration is the primary solution.[4] |
Data Presentation: Effects of Component Concentration
The following tables summarize the general effects of altering the initiator and 2-EHMP concentrations on key polymerization outcomes.
Table 1: Effect of Varying Initiator Concentration (at constant 2-EHMP and Monomer)
| [Initiator] | Polymerization Rate | Avg. Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|
| Low | Slow | High | Narrow |
| Medium | Moderate | Medium | Narrow |
| High | Fast | Low | May broaden slightly |
Table 2: Effect of Varying 2-EHMP Concentration (at constant Initiator and Monomer)
| [2-EHMP] | Polymerization Rate | Avg. Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|
| Low | Moderate | High | Broader |
| Medium | Moderate to slightly slower | Medium | Narrow |
| High | May be significantly slower (rate retardation)[10] | Low | Narrow |
Experimental Protocols
Protocol for Optimizing the Initiator to 2-EHMP Ratio
This protocol provides a systematic approach to determine the optimal ratio for a given polymerization.
1. Materials and Reagents:
-
Monomer (purified to remove inhibitor)
-
This compound (2-EHMP)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous Solvent (if applicable)
2. Procedure:
-
Select Initial Ratios: Based on literature or preliminary tests, choose a starting range for the molar ratio of [2-EHMP]/[Initiator], for example, 3:1, 5:1, and 10:1.[10]
-
Reaction Setup: For each ratio, prepare a separate reaction vessel (e.g., a Schlenk flask). For a target degree of polymerization (DP) of 100, the initial molar ratio of [Monomer]:[2-EHMP] would be 100:1. The initiator amount is then calculated based on the desired [2-EHMP]/[Initiator] ratio.
-
Component Addition: Add the monomer, 2-EHMP, and solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing: Thoroughly degas the mixture to remove dissolved oxygen. This can be achieved by at least three freeze-pump-thaw cycles or by bubbling an inert gas through the solution for 30-60 minutes.[6][10]
-
Initiator Addition: Dissolve the calculated amount of initiator in a small volume of degassed solvent and add it to the reaction mixture using a gas-tight syringe.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-80 °C for AIBN).[6] Stir the mixture for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Monitoring: If possible, periodically and carefully extract small aliquots from the reaction under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight (Mₙ) and PDI (via Gel Permeation Chromatography - GPC).[10]
-
Termination and Purification: Cool the reaction to terminate polymerization. Precipitate the polymer by adding the reaction solution dropwise into a suitable non-solvent. Filter the precipitate and dry it under vacuum to a constant weight.[10]
3. Evaluation:
-
Analyze the Mₙ and PDI of the final polymer from each reaction using GPC.
-
Determine the monomer conversion for each experiment.
-
Compare the results to identify the [2-EHMP]/[Initiator] ratio that provides the best combination of controlled molecular weight, low PDI, and high monomer conversion for your specific system.
Visualizations
Caption: Experimental workflow for optimizing the initiator to 2-EHMP ratio.
Caption: A decision tree for troubleshooting common polymerization issues.
Caption: Simplified mechanism of radical polymerization with a chain-transfer agent.
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 3. arkema.com [arkema.com]
- 4. pstc.org [pstc.org]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting High Polydispersity in Polymerization with 2-Ethylhexyl 3-mercaptopropionate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing high polydispersity (PDI) in polymers synthesized using 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) as a chain transfer agent (CTA).
Troubleshooting Guide
Q1: My polymer synthesized using 2-Ethylhexyl 3-mercaptopropionate has a high Polydispersity Index (PDI). What are the primary factors I should investigate?
High PDI in controlled radical polymerization, such as RAFT polymerization where EHMP is often used, indicates a loss of control over the growth of polymer chains. The primary factors to investigate are:
-
Initiator Concentration: An inappropriate concentration of the initiator can lead to an excess of radical generation, causing uncontrolled chain growth and termination events.[1]
-
[Monomer]:[CTA] Ratio: The molar ratio of your monomer to the chain transfer agent (EHMP) is critical for controlling the degree of polymerization and maintaining a low PDI.
-
Reaction Temperature: Temperature influences the decomposition rate of the initiator and can affect the rates of side reactions, both of which can impact polydispersity.
-
Solvent Choice: The choice of solvent can affect the reactivity of the components and the solubility of the growing polymer chains, potentially leading to broader molecular weight distributions.[2][3]
-
Purity of Reagents: Impurities in the monomer, EHMP, initiator, or solvent can introduce species that interfere with the controlled polymerization process.
Q2: How does the initiator concentration specifically affect the PDI in my polymerization with EHMP?
An increased concentration of the initiator can lead to the formation of a large number of oligoradicals.[1] This high radical flux can result in premature termination reactions before the chain transfer equilibrium with EHMP is established, leading to a population of "dead" polymer chains with varying lengths and thus a higher PDI. Conversely, an initiator concentration that is too low may result in a slow polymerization rate and incomplete monomer conversion.
Troubleshooting Steps:
-
Review Initiator Half-Life: Ensure the chosen initiator has an appropriate half-life at your reaction temperature.
-
Optimize [CTA]:[Initiator] Ratio: A common starting point for RAFT polymerization is a [CTA]:[Initiator] ratio between 5:1 and 10:1. You may need to adjust this based on your specific monomer and reaction conditions.
-
Perform a Concentration Series: Conduct a series of experiments where you systematically vary the initiator concentration while keeping all other parameters constant.
| Parameter | Effect of High Concentration | Effect of Low Concentration |
| Initiator Concentration | Increased number of radicals, leading to more termination and higher PDI.[1] | Slow reaction rate, potentially incomplete conversion. |
Q3: I suspect an issue with my Monomer to EHMP ratio. What is the optimal range and what happens if I deviate from it?
The ratio of monomer to chain transfer agent ([Monomer]:[EHMP]) is the primary determinant of the target molecular weight of your polymer. Deviating from the optimal ratio can significantly impact PDI.
-
Too High [Monomer]:[EHMP] Ratio: This targets a very high molecular weight. At high conversions, the concentration of the CTA becomes very low, which can lead to a loss of control and a broadening of the molecular weight distribution.[4]
-
Too Low [Monomer]:[EHMP] Ratio: This targets a low molecular weight polymer. While generally leading to better control, it may not be suitable for your application.
Troubleshooting Steps:
-
Calculate Target Molecular Weight: Ensure your [Monomer]:[EHMP] ratio accurately reflects your desired molecular weight.
-
Monitor Conversion: Take aliquots during the polymerization to track the evolution of molecular weight and PDI with conversion. A significant increase in PDI at high conversion suggests a potential issue with the [Monomer]:[EHMP] ratio.
| [Monomer]:[EHMP] Ratio | Target Molecular Weight | Potential Issue | Effect on PDI |
| High | High | Loss of control at high conversion. | Can increase significantly, especially >80% conversion.[4] |
| Low | Low | May not meet application needs. | Generally lower and more controlled. |
Experimental Protocols
General Protocol for RAFT Polymerization using EHMP
This protocol provides a general starting point. Optimal conditions will vary depending on the specific monomer and desired polymer characteristics.
-
Reagent Purification: Ensure the monomer is passed through a column of basic alumina (B75360) to remove inhibitors. The initiator (e.g., AIBN) should be recrystallized. EHMP and the solvent should be of high purity.
-
Reaction Setup: To a Schlenk flask, add the desired amounts of monomer, this compound (EHMP), and initiator.
-
Solvent Addition: Add the solvent to the flask. The total volume should be sufficient to ensure all components remain dissolved throughout the reaction.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitoring: At timed intervals, carefully extract small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum to a constant weight.
Mandatory Visualizations
Caption: Troubleshooting workflow for high PDI.
Frequently Asked Questions (FAQs)
Q1: What is a typical PDI value for a well-controlled polymerization using EHMP?
For a well-controlled RAFT polymerization, the target PDI is typically below 1.2.[5] Values between 1.05 and 1.3 are often considered acceptable, depending on the specific monomer and reaction conditions. A PDI above 1.5 usually indicates a significant loss of control over the polymerization.
Q2: Can the purity of this compound affect the PDI?
Yes, absolutely. Impurities in the EHMP, such as disulfides or other thiol-containing compounds, can interfere with the reversible addition-fragmentation equilibrium. This can lead to uncontrolled side reactions and a broadening of the molecular weight distribution. It is crucial to use high-purity EHMP for controlled polymerization.
Q3: How can I confirm that EHMP is acting as an effective chain transfer agent in my system?
Several indicators can confirm the effectiveness of EHMP as a CTA:
-
Linear Evolution of Molecular Weight with Conversion: A plot of number-average molecular weight (Mn) versus monomer conversion should be linear.
-
Low and Stable PDI: The PDI should remain low (ideally < 1.3) throughout the polymerization.
-
Chain Extension: The resulting polymer can be used as a macro-CTA in a subsequent polymerization with a second monomer. Successful formation of a block copolymer with a narrow PDI is strong evidence of "living" chain ends.
Q4: My GPC results show a shoulder on the main peak. What could be the cause?
A shoulder in the GPC trace often indicates a bimodal or multimodal distribution, which can significantly increase the calculated PDI. Potential causes include:
-
High Molecular Weight Shoulder: This can be caused by termination via radical coupling or insufficient chain transfer, leading to some uncontrolled free radical polymerization.[6]
-
Low Molecular Weight Shoulder: This may result from impurities that act as transfer agents, or from initiator-derived chains that did not undergo sufficient propagation before termination.[6] In some cases, it can also be due to delayed activation of the CTA.
References
- 1. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Removing residual 2-Ethylhexyl 3-mercaptopropionate from polymer
Technical Support Center: Polymer Purification
Topic: Removal of Residual 2-Ethylhexyl 3-mercaptopropionate (B1240610) from Polymers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual 2-Ethylhexyl 3-mercaptopropionate (2-EHMP), a common chain transfer agent, from polymer products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-EHMP) and why is it used in polymerization?
A1: this compound (2-EHMP) is a type of organic compound known as a mercaptan or thiol. In polymer chemistry, it functions as a chain transfer agent (CTA).[1] CTAs are deliberately added to a polymerization reaction to control the molecular weight of the resulting polymer chains.[1][2] They work by terminating a growing polymer chain and initiating a new one, which helps in achieving the desired polymer size and a narrower molecular weight distribution.[2]
Q2: Why is it critical to remove residual 2-EHMP from the final polymer product?
A2: The removal of residual monomers and other small molecules like 2-EHMP is crucial for several reasons:
-
Toxicity and Biocompatibility: For polymers intended for biomedical or pharmaceutical applications, residual small molecules can be toxic and compromise the biocompatibility of the final product.
-
Altered Material Properties: The presence of impurities can negatively affect the polymer's mechanical, optical, and thermal properties.[]
-
Polymer Degradation: Residuals can sometimes lead to the premature or accelerated degradation of the polymer.[4]
Q3: What are the common methods for removing 2-EHMP from a polymer sample?
A3: Several methods can be employed to remove small molecule impurities like 2-EHMP. The choice of method depends on the polymer's properties (e.g., solubility, thermal stability) and the impurity itself. Common techniques include:
-
Reprecipitation: This is the most widely used method, involving the dissolution of the polymer in a good solvent followed by its precipitation with a non-solvent.[]
-
Solvent Extraction: This technique, often performed using a Soxhlet apparatus, is suitable for polymers that are insoluble in a solvent that can dissolve 2-EHMP.[5]
-
Dialysis: This method is effective for separating small molecules from water-soluble polymers using a semi-permeable membrane.[][6]
-
Accelerated Solvent Extraction (ASE): A more advanced technique that uses elevated temperatures and pressures to improve extraction efficiency, reduce time, and lower solvent consumption compared to traditional methods like Soxhlet extraction.[7][8]
Q4: How can I verify the removal of 2-EHMP from my polymer?
A4: Several analytical techniques can be used to determine the concentration of residual 2-EHMP. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC/MS) is a common and highly sensitive approach.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method for detecting and quantifying residual monomers and other small molecules in polymer samples.[4]
Troubleshooting Guides
This section addresses common problems encountered during the polymer purification process.
Problem 1: After reprecipitation, NMR/GC analysis still shows significant 2-EHMP residue.
| Possible Cause | Troubleshooting Steps |
| Impurity Trapping | If the polymer precipitates too quickly, it can trap impurities within the solid matrix.[6] Solution: Add the non-solvent drop by drop to the polymer solution while stirring vigorously. This promotes slower precipitation and allows impurities to remain in the solvent phase.[6] |
| Poor Solvent/Non-Solvent Choice | The chosen non-solvent may not be optimal for solubilizing 2-EHMP. 2-EHMP is insoluble in water but soluble in ethanol.[9][10] Solution: Select a non-solvent that is a good solvent for 2-EHMP but in which your polymer is completely insoluble. Try to match the polarity of the impurity with the non-solvent.[6] |
| Insufficient Purification Cycles | A single precipitation may not be sufficient for high purity. Solution: Repeat the dissolution and precipitation process 2-3 times for more effective purification.[6] |
| High Polymer Concentration | A highly concentrated and viscous initial polymer solution can hinder the diffusion of impurities out of the precipitating polymer.[6] Solution: Dilute the initial polymer solution before adding the non-solvent. |
Problem 2: The polymer does not precipitate or forms a cloudy suspension instead of a solid.
| Possible Cause | Troubleshooting Steps |
| Non-Solvent is Too "Weak" | The chosen non-solvent is not sufficiently different in polarity from the solvent to cause precipitation. Solution: Try a more non-polar non-solvent if your polymer is dissolved in a polar solvent, and vice-versa. For instance, if precipitating from chloroform, try adding it to a larger volume of methanol (B129727) or hexane. |
| Low Polymer Concentration | The polymer solution is too dilute, leading to the formation of fine colloidal particles instead of a filterable precipitate. Solution: Concentrate the polymer solution before adding it to the non-solvent. A higher concentration can lead to the formation of larger particles.[11] |
| Formation of Fine Particles | The polymer is precipitating as particles that are too small to be collected by filtration. Solution: Use a centrifuge to pellet the fine particles, then decant the supernatant liquid.[11] This method can be repeated for higher purity. |
Experimental Protocols & Data
Protocol 1: Polymer Purification by Reprecipitation
This protocol describes a general method for removing small molecule impurities from a polymer.
Materials:
-
Polymer containing residual 2-EHMP
-
"Good" solvent (e.g., Dichloromethane, Chloroform, THF)
-
"Non-solvent" or "Anti-solvent" (e.g., Methanol, Hexane, Diethyl Ether)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the impure polymer in a minimal amount of a "good" solvent in which it is readily soluble. Stir until the polymer is fully dissolved.
-
Preparation: In a separate, larger beaker, add a volume of the "non-solvent" that is approximately 10 times the volume of the polymer solution.[11] Begin stirring the non-solvent vigorously.
-
Precipitation: Slowly add the polymer solution drop by drop into the stirring non-solvent using a dropping funnel or pipette.[6] The polymer should precipitate out as a solid.
-
Isolation: Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the collected polymer on the filter with a small amount of fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Repeat (Optional): For higher purity, redissolve the dried polymer and repeat steps 1-6.
Comparison of Purification Methods
The following table summarizes the advantages and disadvantages of common purification techniques.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reprecipitation | Differential solubility of polymer and impurity in a solvent/non-solvent pair.[] | Simple, scalable, and effective for many polymer systems. | Can trap impurities if not optimized; requires significant solvent volumes.[6] | Most common lab-scale purification for soluble polymers. |
| Soxhlet Extraction | Continuous extraction of impurities from an insoluble solid using a hot solvent.[5] | Effective for complete removal of soluble impurities from insoluble materials. | Time-consuming; requires the polymer to be thermally stable at the solvent's boiling point.[7] | Purifying cross-linked or insoluble polymers.[5] |
| Dialysis | Separation based on molecular size using a semi-permeable membrane.[6] | Gentle method; does not require harsh solvents or high temperatures. | Slow process; only suitable for soluble polymers and requires specific membrane compatibility. | Purifying water-soluble or solvent-soluble polymers like polyelectrolytes or biomacromolecules.[] |
| Accelerated Solvent Extraction (ASE) | Extraction using solvents at elevated temperature and pressure.[8] | Fast (e.g., 12 minutes vs. hours for Soxhlet), requires less solvent, and highly efficient.[8] | Requires specialized and expensive equipment. | High-throughput industrial or research labs requiring rapid and efficient extraction.[8] |
Visualized Workflows and Logic
The following diagrams illustrate the general workflow for polymer purification and a troubleshooting process for incomplete impurity removal.
Caption: General workflow for polymer purification and analysis.
Caption: Troubleshooting logic for incomplete impurity removal.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 4. polymersolutions.com [polymersolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 9. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 50448-95-8 [m.chemicalbook.com]
- 11. reddit.com [reddit.com]
Impact of temperature on 2-Ethylhexyl 3-mercaptopropionate chain transfer efficiency
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on the chain transfer efficiency of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (2-EHTG) in polymerization reactions. This resource is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Ethylhexyl 3-mercaptopropionate (2-EHTG) in my polymerization reaction?
A1: this compound is a highly efficient chain transfer agent (CTA). Its main role is to control the molecular weight and reduce branching in radical polymerizations, such as those involving acrylates and methacrylates.[1] By transferring a hydrogen atom to the growing polymer chain, it terminates that chain and initiates a new one, leading to polymers with lower average molecular weight and a narrower molecular weight distribution.
Q2: How does temperature generally affect the efficiency of a chain transfer agent like 2-EHTG?
A2: The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr). Generally, the rate of chain transfer reactions increases with temperature. However, the rate of polymer propagation also increases with temperature. The overall effect on molecular weight control depends on the relative activation energies of the chain transfer and propagation steps. For many thiol-based CTAs, the chain transfer constant shows a positive correlation with temperature.
Q3: Are there common side reactions at elevated temperatures when using 2-EHTG with acrylate (B77674) monomers?
A3: Yes, particularly in acrylate polymerizations, higher temperatures (typically above 100°C) can lead to an increase in side reactions like intramolecular chain transfer (backbiting) and β-scission.[2] While 2-EHTG can help mitigate some of these effects by terminating growing chains (a "patching" effect), at very high temperatures, these side reactions can still occur, leading to increased branching and the formation of vinyl-terminated polymer chains.[2]
Troubleshooting Guide
Issue 1: The molecular weight of my polymer is higher than expected, even with 2-EHTG.
-
Possible Cause 1: Insufficient Polymerization Temperature.
-
Explanation: The chain transfer reaction has an activation energy. If the reaction temperature is too low, the rate of chain transfer may be slow compared to the rate of propagation, resulting in less efficient molecular weight control and higher molecular weight polymers.
-
Solution: Gradually increase the polymerization temperature in increments of 5-10°C. Monitor the molecular weight of the resulting polymer at each temperature to find the optimal balance for your system.
-
-
Possible Cause 2: Incorrect CTA Concentration.
-
Explanation: The concentration of the CTA is a critical parameter in controlling molecular weight.
-
Solution: Ensure accurate calculation and addition of 2-EHTG. If the issue persists, consider increasing the concentration of 2-EHTG.
-
Issue 2: The molecular weight of my polymer is too low and the conversion is incomplete.
-
Possible Cause 1: Excessive Polymerization Temperature.
-
Explanation: A very high reaction temperature can lead to a very high rate of chain transfer, resulting in the formation of a large number of short polymer chains (oligomers). This can also affect the overall reaction kinetics and may lead to incomplete monomer conversion.
-
Solution: Decrease the polymerization temperature. Refer to the data table below for estimated Ctr values to guide your temperature selection for the desired molecular weight.
-
-
Possible Cause 2: Too High Concentration of 2-EHTG.
-
Explanation: An excess of the chain transfer agent will lead to a significant reduction in the polymer's molecular weight.
-
Solution: Reduce the concentration of 2-EHTG in your reaction mixture.
-
Issue 3: I am observing a high degree of branching and gel formation in my acrylate polymerization, despite using 2-EHTG.
-
Possible Cause: High Reaction Temperature Leading to Side Reactions.
-
Explanation: In acrylate polymerizations, high temperatures promote intramolecular chain transfer (backbiting), which leads to the formation of tertiary mid-chain radicals.[3][4] These radicals are less reactive and can lead to branching and, in some cases, crosslinking and gel formation. While 2-EHTG can "patch" some of these radicals, its effectiveness may be limited at very high temperatures.[2]
-
Solution:
-
Lower the reaction temperature to reduce the rate of backbiting.
-
Consider a semi-batch or continuous monomer feed process to maintain a low instantaneous monomer concentration, which can also help to suppress intermolecular chain transfer reactions that lead to branching.
-
-
Quantitative Data
Disclaimer: The following data for the chain transfer constant (Ctr) of this compound is an estimation based on the reported Arrhenius parameters for a structurally similar compound, isooctyl 3-mercaptopropionate. For highly accurate work, it is recommended to experimentally determine the Ctr for your specific system using the protocol provided below.
The estimated Ctr can be calculated using the following Arrhenius-type equation, derived from a similar mercaptopropionate ester:
Ctr = A * exp(-Ea / (R * T))
Where:
-
A = Pre-exponential factor (estimated at 0.016)
-
Ea = Activation energy (estimated at 15.2 kJ/mol)
-
R = Ideal gas constant (8.314 J/(mol·K))
-
T = Temperature in Kelvin
| Temperature (°C) | Temperature (K) | Estimated Chain Transfer Constant (Ctr) |
| 50 | 323.15 | 0.0034 |
| 60 | 333.15 | 0.0038 |
| 70 | 343.15 | 0.0042 |
| 80 | 353.15 | 0.0046 |
Experimental Protocols
Protocol for Determining the Chain Transfer Constant (Ctr) of this compound
This protocol is based on the Mayo method, which relates the degree of polymerization to the concentrations of monomer and chain transfer agent.
Materials:
-
Monomer (e.g., methyl methacrylate, styrene)
-
Initiator (e.g., AIBN, benzoyl peroxide)
-
This compound (2-EHTG)
-
Solvent (e.g., toluene, benzene)
-
Inhibitor (for quenching the reaction)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware for polymerization
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight analysis
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in separate flasks. Each flask should contain the same concentration of monomer and initiator, but varying concentrations of 2-EHTG. A control reaction with no 2-EHTG should also be prepared.
-
Degassing: De-gas each reaction mixture by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the flasks in a constant temperature bath set to the desired reaction temperature. Allow the polymerizations to proceed to low conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly during the experiment.
-
Quenching: Stop the reactions by adding an inhibitor and rapidly cooling the flasks.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) for polymethyl methacrylate). Filter and dry the polymer to a constant weight.
-
Molecular Weight Analysis: Determine the number-average degree of polymerization (Xn) of each polymer sample using GPC/SEC.
-
Data Analysis (Mayo Plot): Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[Monomer]). The data should fit the Mayo equation:
1/Xn = (1/Xn)0 + Ctr * ([CTA]/[Monomer])
Where (1/Xn)0 is the reciprocal of the degree of polymerization in the absence of the CTA. The slope of the resulting straight line is the chain transfer constant (Ctr) at that specific temperature.
-
Temperature Dependence: Repeat the entire procedure at different temperatures to determine the Ctr as a function of temperature. An Arrhenius plot of ln(Ctr) versus 1/T can then be used to determine the activation energy for the chain transfer process.
Visualizations
Caption: Mechanism of chain transfer with 2-EHTG.
Caption: Troubleshooting workflow for temperature effects.
References
Addressing poor solubility of 2-Ethylhexyl 3-mercaptopropionate in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the poor solubility of 2-Ethylhexyl 3-mercaptopropionate (B1240610) in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of 2-Ethylhexyl 3-mercaptopropionate?
A1: this compound is a nonpolar compound. Consequently, it is practically insoluble in water but exhibits good solubility in many organic solvents.[1] It is known to be soluble in ethanol, acetone, and toluene (B28343). Due to its long alkyl chain, it is expected to be readily soluble in nonpolar and moderately polar organic solvents.
Q2: I am observing cloudiness when I add this compound to my reaction mixture. What is the likely cause?
A2: Cloudiness, precipitation, or the formation of a biphasic mixture upon the addition of this compound are all indicators of poor solubility in your chosen reaction medium. This can be due to an inappropriate solvent choice, the concentration of the reactant exceeding its solubility limit, or the reaction temperature being too low.
Q3: Can the solubility of this compound be improved by adjusting the temperature?
A3: In many cases, yes. For most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility. While this compound is a liquid at room temperature, increasing the temperature of the reaction mixture can still improve its miscibility with the solvent by increasing the kinetic energy of the molecules and promoting better mixing. However, the thermal stability of all reactants and the potential for side reactions at elevated temperatures must be considered.
Q4: Are there any recommended solvent systems for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction being performed (e.g., polymerization, thiol-ene reaction). Generally, a good starting point is to use a solvent that is structurally similar to the reactants. For reactions with non-polar co-reactants or monomers, non-polar solvents like toluene or hexane (B92381) are often suitable. For reactions involving more polar species, moderately polar solvents such as ethyl acetate, tetrahydrofuran (B95107) (THF), or isopropanol (B130326) may be more effective. A co-solvent system can also be employed to fine-tune the polarity of the reaction medium.
Troubleshooting Guide: Addressing Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.
Problem: The this compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for addressing poor solubility.
Issue-Specific Guidance:
-
In polymerization reactions: Poor solubility of this compound, often used as a chain transfer agent, can lead to non-uniform polymer properties. If it is not fully dissolved in the monomer mixture before initiation, it can result in a broad molecular weight distribution.
-
Recommendation: Pre-dissolve the this compound in a small amount of a compatible co-solvent that is miscible with the monomer before adding it to the bulk reaction.
-
-
In thiol-ene reactions: The efficiency of thiol-ene "click" chemistry relies on the intimate mixing of the thiol and ene components. If the this compound has poor solubility in the ene monomer or the reaction solvent, the reaction rate will be significantly reduced.
-
Recommendation: Select a solvent that dissolves both the thiol and the ene components effectively. If the ene itself is a liquid and a poor solvent for the thiol, consider using a co-solvent. The polarity of the solvent can influence the reaction kinetics, with nonpolar solvents sometimes favoring the chain transfer step.[2]
-
Quantitative Solubility Data
The following table provides an overview of the expected solubility of this compound in a range of common organic solvents at room temperature. This data is based on its known properties and the principle of "like dissolves like". For precise quantitative data for your specific experimental conditions, it is recommended to perform a solubility test as outlined in the experimental protocols section.
| Solvent | Solvent Type | Predicted Solubility (at 25°C) |
| Water | Polar Protic | Insoluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble[1] |
| Isopropanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Very Soluble |
| Toluene | Nonpolar | Very Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Miscible |
| Ethyl Acetate | Moderately Polar | Miscible |
| Hexane | Nonpolar | Miscible |
Experimental Protocols
Protocol 1: Qualitative Assessment of Solubility
Objective: To quickly determine if this compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of test solvents
-
Small glass vials (e.g., 2 mL) with caps
-
Pipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the test solvent to a clean, dry vial.
-
Add 100 µL of this compound to the vial.
-
Cap the vial and vortex for 30-60 seconds.
-
Let the vial stand for 5 minutes and observe.
-
Soluble: The mixture is a single, clear phase.
-
Partially Soluble: The mixture is cloudy, or two phases are present, but the volume of the this compound phase has noticeably decreased.
-
Insoluble: Two distinct, clear layers are visible.
-
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To identify an effective co-solvent system to dissolve this compound in a primary solvent where it has poor solubility.
Materials:
-
This compound
-
Primary solvent (in which solubility is poor)
-
A selection of potential co-solvents (miscible with the primary solvent)
-
Glass vials with caps
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in the primary solvent at the desired reaction concentration.
-
In a series of labeled vials, add a fixed volume of the stock solution (e.g., 1 mL).
-
To each vial, add an increasing volume of a co-solvent (e.g., starting from 5% v/v and increasing in increments).
-
Cap the vials and vortex thoroughly.
-
Observe each vial for the dissolution of this compound.
-
The optimal co-solvent ratio is the lowest amount of co-solvent that results in a clear, single-phase solution.
Logical Relationships in Solubility Enhancement
The following diagram illustrates the relationship between different strategies for improving the solubility of this compound.
Caption: Strategies for enhancing solubility.
References
Technical Support Center: Polymerization with 2-Ethylhexyl 3-mercaptopropionate (2-EHTP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl 3-mercaptopropionate (B1240610) (2-EHTP) as a chain transfer agent in polymerization reactions. The focus is on preventing gel formation and ensuring controlled polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Ethylhexyl 3-mercaptopropionate (2-EHTP) in polymerization?
A1: this compound (2-EHTP) is a chain transfer agent (CTA). In free radical polymerization, its main role is to control the molecular weight of the polymer chains. It does this by terminating a growing polymer chain and initiating a new one, which helps in producing polymers with a narrower molecular weight distribution and can be crucial in preventing gel formation, especially in high-solids systems.
Q2: What is gel formation in polymerization and why is it a problem?
A2: Gel formation, or gelation, is the formation of a cross-linked, insoluble polymer network within the reaction mixture. This results in a rapid and often uncontrollable increase in viscosity, turning the reaction mixture into a solid-like gel. This is problematic because it can make the product unusable, difficult to process, and can halt the polymerization reaction prematurely.
Q3: How does 2-EHTP help in preventing gel formation?
A3: Gel formation is often caused by uncontrolled polymerization, leading to excessively long polymer chains that can crosslink. As a chain transfer agent, 2-EHTP regulates the growth of polymer chains by keeping their molecular weight lower. This reduction in chain length decreases the likelihood of entanglement and crosslinking, thereby delaying or preventing the onset of gelation.
Q4: Can I use 2-EHTP in any polymerization system?
A4: 2-EHTP is particularly effective in the emulsion and solution polymerization of acrylic and methacrylic monomers.[1] Its compatibility with the monomer and solvent system is crucial for its effectiveness. It is advisable to conduct small-scale trials to determine the optimal concentration and compatibility with your specific system.
Troubleshooting Guide: Avoiding Gel Formation
Issue 1: My reaction mixture turned into a gel. What went wrong?
This is a common issue, often referred to as gelation. It indicates that the polymerization process was not well-controlled. Here are the likely causes and how to troubleshoot them:
-
Incorrect Concentration of 2-EHTP: The concentration of the chain transfer agent is critical. Too little 2-EHTP will not effectively control the polymer chain growth, leading to high molecular weight polymers and subsequent gelation.
-
Solution: Increase the concentration of 2-EHTP in your formulation. The optimal amount will depend on your specific monomers and desired polymer molecular weight. It is recommended to perform a concentration screening to find the ideal ratio.
-
-
High Initiator Concentration: An excessive amount of initiator can lead to a very high concentration of free radicals, causing rapid and uncontrolled polymerization and increasing the probability of gelation.
-
Solution: Reduce the initiator concentration. A lower initiator concentration will slow down the reaction rate, allowing for better control over the polymerization process.
-
-
High Reaction Temperature: Higher temperatures increase the rate of polymerization and the decomposition rate of the initiator, which can lead to a rapid increase in viscosity and gelation.
-
Solution: Lower the reaction temperature. This will result in a slower, more controlled polymerization. The optimal temperature will depend on the initiator's half-life.
-
-
High Monomer Concentration (High Solids Content): In systems with a high concentration of monomers, the viscosity of the medium increases rapidly, which can lead to the "gel effect" or autoacceleration, where the termination reactions are hindered, causing an uncontrolled increase in the polymerization rate and gel formation.
Issue 2: The molecular weight of my polymer is too high, and the viscosity is unmanageable, even though it hasn't completely gelled.
This is a precursor to gelation and indicates insufficient control over the polymerization.
-
Troubleshooting Steps:
-
Increase 2-EHTP Concentration: A higher concentration of the chain transfer agent will result in shorter polymer chains and thus lower molecular weight and viscosity.
-
Optimize Initiator Level: A slight reduction in the initiator concentration can help to moderate the reaction rate.
-
Adjust Temperature: A moderate decrease in the reaction temperature can provide better control over the chain growth process.
-
Issue 3: I am working with multifunctional monomers, and the reaction gels very quickly.
Multifunctional monomers have more than one polymerizable group, which significantly increases the probability of crosslinking and gel formation.[4]
-
Troubleshooting Steps:
-
Significantly Increase 2-EHTP Concentration: A much higher concentration of the chain transfer agent is required to effectively cap the growing chains before they can crosslink.
-
Lower Monomer and Initiator Concentrations: Work at a lower solids content and use a lower initiator concentration to slow down the reaction.
-
Control Temperature: Maintain a lower and very stable reaction temperature.
-
Consider a Controlled Radical Polymerization (CRP) Technique: For multifunctional systems, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide superior control and are more effective at preventing gelation.
-
Data Presentation
The following table provides a general guideline for adjusting reaction parameters to avoid gelation. The exact values will need to be optimized for your specific system.
| Parameter | To Decrease Risk of Gelation | Rationale |
| 2-EHTP Concentration | Increase | More chain transfer events lead to lower molecular weight polymers. |
| Initiator Concentration | Decrease | Reduces the overall rate of polymerization, allowing for better control. |
| Reaction Temperature | Decrease | Slows down the rates of initiation and propagation. |
| Monomer Concentration | Decrease | Reduces viscosity buildup and the onset of the gel effect. |
| Monomer Feed Rate | Slow, continuous feed | Maintains a low instantaneous monomer concentration. |
Experimental Protocols
Example Protocol for Solution Polymerization of Acrylic Monomers
This is a general starting point protocol for the synthesis of an acrylic resin with a target of high solids content, adapted from literature on similar systems.[2][3] Researchers should optimize the specific quantities based on their experimental goals.
Materials:
-
Monomers (e.g., Methyl Methacrylate, n-Butyl Acrylate, 2-Hydroxyethyl Acrylate)
-
This compound (2-EHTP)
-
Initiator (e.g., tert-Amyl peroxy-2-ethyl hexanoate)
-
Solvent (e.g., Xylene or a high-boiling aliphatic solvent)
-
Nitrogen gas for inerting the reactor
Procedure:
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a reflux condenser, a thermometer, a nitrogen inlet, and a feeding pump for the monomer/initiator mixture.
-
Initial Charge: Charge the reactor with a portion of the solvent.
-
Inerting: Heat the solvent to the desired reaction temperature (e.g., 140-150°C) while purging with nitrogen to remove oxygen.
-
Monomer Mixture Preparation: In a separate vessel, prepare a homogeneous mixture of the monomers, 2-EHTP, and the initiator. The amount of 2-EHTP can be varied (e.g., 2-10% by weight of the total monomers) to target different molecular weights.
-
Monomer Feed: Once the reactor reaches the set temperature, start the continuous feed of the monomer mixture over a period of 2-4 hours. Maintain a constant temperature throughout the feed.
-
Chaser Initiator: After the monomer feed is complete, add a small amount of "chaser" initiator to ensure complete conversion of the residual monomers.
-
Hold Period: Hold the reaction at the set temperature for an additional 1-2 hours.
-
Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer solution can then be analyzed for solids content, viscosity, molecular weight (by GPC), and residual monomer content.
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing gel formation.
Caption: Mechanism of chain transfer using 2-EHTP.
References
- 1. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 2. paint.org [paint.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for purifying polymers synthesized using 2-Ethylhexyl 3-mercaptopropionate
Topic: Techniques for purifying polymers synthesized using 2-Ethylhexyl 3-mercaptopropionate (B1240610)
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the purification of polymers synthesized with 2-Ethylhexyl 3-mercaptopropionate as a chain transfer agent (CTA).
Troubleshooting Guide
This section addresses common issues encountered during the purification of polymers synthesized with this compound.
| Issue | Question | Potential Cause & Solution |
| High Residual Monomer and CTA | I've purified my polymer, but NMR analysis still shows significant peaks from unreacted monomer and this compound. What should I do? | Cause: Inefficient purification method or trapping of small molecules within the polymer matrix.[1] Solution: 1. Re-precipitation: Dissolve the polymer in a good solvent and precipitate it again by adding it dropwise into a vigorously stirred non-solvent.[1] Using a larger volume of the non-solvent and increasing the number of precipitation/washing cycles can improve purity.[2] 2. Dialysis: For water-soluble or dispersible polymers, dialysis against a suitable solvent is highly effective for removing small molecules.[3][4] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the polymer while allowing the monomer and CTA to pass through. 3. Column Chromatography: Size exclusion chromatography (SEC) can be used for purification by separating the polymer from smaller molecules based on hydrodynamic volume.[2] |
| Persistent Thiol Odor | My purified polymer has a strong, unpleasant odor characteristic of thiols. How can I eliminate this? | Cause: Residual this compound or related thiol impurities. Solution: 1. Thorough Drying: Ensure all residual solvents and volatile impurities are removed by drying the polymer under high vacuum, possibly at a slightly elevated temperature (ensure the temperature is below the polymer's glass transition temperature). 2. Chemical Treatment: In some cases, a mild chemical treatment can neutralize thiol odors. This should be approached with caution to avoid modifying the polymer. 3. Activated Carbon: Stirring a solution of the polymer with activated carbon followed by filtration can sometimes help in adsorbing odor-causing impurities. |
| Polymer Degradation During Purification | I'm observing a decrease in molecular weight or a broadening of the polydispersity index (PDI) after purification. What's happening? | Cause: The purification conditions (e.g., high temperature, harsh solvents) may be causing polymer degradation. Solution: 1. Milder Conditions: Use lower temperatures during dissolution and drying. 2. Solvent Selection: Ensure the chosen solvents do not react with the polymer. 3. Avoid Excessive Energy: Sonication or vigorous stirring for extended periods can sometimes lead to polymer chain scission. |
| Low Polymer Yield After Precipitation | I'm losing a significant amount of my polymer during the precipitation process. How can I improve my yield? | Cause: The polymer may have some solubility in the non-solvent, or fine polymer particles are being lost during filtration. Solution: 1. Optimize Solvent/Non-solvent System: Select a non-solvent in which the polymer is completely insoluble. 2. Lower the Temperature: Cooling the precipitation mixture in an ice bath can further decrease the polymer's solubility and improve yield.[2] 3. Centrifugation: If the precipitate is very fine, use centrifugation instead of filtration to collect the polymer. 4. Slow Addition: Add the polymer solution dropwise to the non-solvent to encourage the formation of larger, more easily filterable particles.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying polymers synthesized with this compound?
A1: The most common and effective methods are precipitation, dialysis, and size exclusion chromatography (SEC).[2]
-
Precipitation is widely used due to its simplicity and scalability. It involves dissolving the crude polymer in a good solvent and adding this solution to a non-solvent to cause the polymer to precipitate, leaving impurities in the solution.[2]
-
Dialysis is particularly useful for removing small molecules like residual monomers and CTAs from polymer solutions, especially for water-soluble polymers.[3][4]
-
Size Exclusion Chromatography (SEC) separates molecules based on their size in solution and can be used to isolate the polymer from low-molecular-weight impurities.[2]
Q2: How can I verify the purity of my polymer after purification?
A2: Several analytical techniques can be used to assess purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying residual monomer and this compound.[5] The disappearance of characteristic peaks from these small molecules indicates successful purification.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC analysis will show the molecular weight distribution of your polymer. A clean chromatogram without peaks corresponding to low-molecular-weight species (monomer, CTA) is a good indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical structure of the polymer and the absence of impurities, although it is generally less sensitive than NMR for this purpose.
Q3: What are the key ¹H NMR signals to look for to confirm the removal of this compound?
A3: You should monitor the disappearance of the characteristic signals of this compound. Key signals to look for include the triplet corresponding to the thiol proton (-SH) and the multiplets of the ethylhexyl group.
Q4: Are there any specific safety precautions I should take when working with this compound and during the purification process?
A4: Yes, this compound is a thiol and should be handled with appropriate safety measures.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Waste Disposal: Dispose of waste containing the CTA according to your institution's chemical safety guidelines.
Q5: Can the choice of solvent affect the removal of the CTA?
A5: Absolutely. For precipitation, the "good" solvent should dissolve the polymer, the monomer, and the CTA, while the "non-solvent" should only precipitate the polymer, keeping the monomer and CTA dissolved. For dialysis, the dialysis medium should be a good solvent for the monomer and CTA to facilitate their diffusion across the membrane.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 50448-95-8 |
| Molecular Formula | C₁₁H₂₂O₂S |
| Molecular Weight | 218.36 g/mol [6] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 140 °C at 2 mmHg |
| Density | ~0.967 g/cm³ |
| Synonyms | 3-Mercaptopropionic Acid 2-Ethylhexyl Ester, 2-Octyl 3-mercaptopropionate[7] |
Table 2: Comparison of Polymer Purification Techniques
| Technique | Principle | Pros | Cons | Best Suited For |
| Precipitation | Differential solubility | - Simple and fast- Scalable- Cost-effective | - May trap impurities- Requires large volumes of non-solvent- Yield can be variable | - Most common lab-scale purification- Purification of hydrophobic polymers |
| Dialysis | Size-based separation across a semi-permeable membrane | - Gentle method- Highly effective for small molecule removal- Can be automated[4][8] | - Time-consuming- Requires large volumes of dialysis medium- Limited to soluble/dispersible polymers | - Purification of water-soluble polymers- Removal of salts and other small molecules |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | - High resolution- Can provide analytical data on molecular weight distribution | - Requires specialized equipment- Limited sample loading capacity- Can be expensive and time-consuming | - High-purity samples- Fractionation of polymers by molecular weight- Both analytical and preparative scale |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol provides a general method for purifying a polymer by precipitation. The choice of solvent and non-solvent will depend on the specific polymer. For example, for poly(methyl methacrylate), tetrahydrofuran (B95107) (THF) or acetone (B3395972) can be used as the solvent, and methanol (B129727) or hexane (B92381) as the non-solvent.
-
Dissolution: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., 5-10% w/v). Stir until the polymer is fully dissolved.
-
Precipitation: In a separate beaker, place a large volume of a non-solvent (typically 10 times the volume of the polymer solution). Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form immediately.
-
Digestion: Continue stirring the mixture for 30-60 minutes to ensure complete precipitation.[2]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with fresh non-solvent to remove any remaining impurities. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Purification by Dialysis
This protocol is suitable for the purification of water-soluble or dispersible polymers.
-
Sample Preparation: Dissolve the crude polymer in a suitable solvent (e.g., deionized water or an appropriate buffer) to make a concentrated solution (e.g., 5-10% w/v).
-
Dialysis Tubing Preparation: Cut a suitable length of dialysis tubing with an appropriate molecular weight cut-off (MWCO, e.g., 3.5 kDa). Pre-soak the tubing in the dialysis medium as per the manufacturer's instructions.
-
Loading: Secure one end of the tubing with a clip. Load the polymer solution into the tubing, leaving some space at the top. Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis tube in a large beaker containing the dialysis medium (e.g., deionized water). The volume of the dialysis medium should be at least 100 times the volume of the polymer solution. Stir the dialysis medium gently.
-
Solvent Exchange: Change the dialysis medium periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue for 24-48 hours.
-
Recovery: Remove the dialysis tube from the medium. Carefully open one end and transfer the purified polymer solution to a suitable container.
-
Drying/Isolation: Lyophilize (freeze-dry) the polymer solution to obtain the purified solid polymer.
Protocol 3: Purity Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh a small amount of the dried, purified polymer (5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic polymer peaks and compare the spectrum to that of the crude product. Check for the absence of peaks corresponding to the monomer and this compound. The purity can be quantified by comparing the integration of any residual impurity peaks to the integration of the polymer peaks.
Visualizations
Caption: General workflow for synthesis, purification, and analysis.
Caption: Troubleshooting decision tree for polymer purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. measurlabs.com [measurlabs.com]
- 6. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 50448-95-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
Adjusting reaction conditions for optimal performance of 2-Ethylhexyl 3-mercaptopropionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylhexyl 3-mercaptopropionate (B1240610). Our resources are designed to help you optimize reaction conditions and achieve optimal performance in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Ethylhexyl 3-mercaptopropionate via Fischer esterification of 3-mercaptopropionic acid and 2-ethylhexanol.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors related to reaction equilibrium, reagent quality, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent. Alternatively, using an excess of one of the reactants (either 3-mercaptopropionic acid or 2-ethylhexanol) can shift the equilibrium to favor the formation of the ester.[1][2] A Korean patent suggests that using an excess of 3-mercaptopropionic acid (1.5 to 2.5 times the equivalent of alcohol) can proceed effectively even without a catalyst.[3] |
| Catalyst Activity | The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid and p-toluenesulfonic acid (p-TSA).[2] Ensure the catalyst is not old or deactivated. However, be aware that increasing the acid catalyst concentration can sometimes lead to an increase in side products, thereby reducing the purity of the desired ester.[1] |
| Reaction Temperature | The reaction is typically carried out at reflux temperatures (usually between 60-110 °C) to ensure a reasonable reaction rate.[2] Insufficient temperature can lead to an incomplete reaction. Monitor the temperature to ensure it is appropriate for the solvent and reactants being used. |
| Reaction Time | Typical reaction times for Fischer esterification can range from 1 to 10 hours.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. |
| Purity of Reactants | Ensure that both 3-mercaptopropionic acid and 2-ethylhexanol are of high purity. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. |
Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
Answer: The formation of impurities is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Minimization Strategies:
| Side Reaction | Description | Minimization Strategy |
| Thioester Formation | An increase in the acid catalyst concentration can promote the reaction between the thiol group of one molecule of 3-mercaptopropionic acid and the carboxylic acid group of another, leading to the formation of a thioester dimer.[1] | Optimize the catalyst concentration. A study on a similar trifunctional mercaptoester found that a lower catalyst concentration (0.03 mol per mole of alcohol) minimized side-product formation.[1] |
| Disulfide Formation | The thiol group (-SH) of 3-mercaptopropionic acid can be oxidized to form a disulfide (-S-S-) linkage, especially in the presence of air (oxygen). | To prevent oxidation, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon. |
| Dehydration of 2-Ethylhexanol | At elevated temperatures and in the presence of a strong acid catalyst, secondary alcohols like 2-ethylhexanol can undergo dehydration to form alkenes. | Maintain careful control over the reaction temperature, avoiding excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of 3-mercaptopropionic acid to 2-ethylhexanol?
A1: To shift the reaction equilibrium towards the product, it is common practice to use an excess of one of the reactants. Often, the less expensive or more easily removable reactant is used in excess. A molar ratio of 1.5 to 2.5 equivalents of 3-mercaptopropionic acid to 1 equivalent of 2-ethylhexanol has been suggested to drive the reaction, potentially even without a catalyst.[3]
Q2: Which acid catalyst is most effective for this synthesis?
A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used and effective catalysts for Fischer esterification.[2] The choice may depend on factors such as cost, ease of handling, and the specific requirements of the reaction scale.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by several analytical techniques. Thin Layer Chromatography (TLC) is a simple and rapid method to qualitatively observe the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the relative concentrations of reactants and products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.
Q4: What is the best method for purifying the final product?
A4: After the reaction is complete, the typical workup involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate). The final purification of this compound is usually achieved by vacuum distillation to remove any unreacted starting materials and high-boiling impurities.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
3-mercaptopropionic acid
-
2-ethylhexanol
-
p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 3-mercaptopropionic acid (1.0 equivalent), 2-ethylhexanol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents). Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, or until TLC/GC analysis indicates the consumption of the limiting reactant.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound. The data is compiled from general principles of Fischer esterification and studies on similar compounds.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Reactant Molar Ratio | Increasing excess of 2-ethylhexanol | Increase | Generally neutral | Shifts equilibrium towards product formation. |
| (2-EH:3-MPA) | Increasing excess of 3-mercaptopropionic acid | Increase | May decrease if self-condensation occurs | Shifts equilibrium; excess acid can be harder to remove.[3] |
| Catalyst Loading | Increasing catalyst concentration | Increases up to a point, then may decrease | Can decrease significantly at high concentrations | Higher catalyst loading increases the rate of reaction but can also promote side reactions like thioester formation.[1] |
| Temperature | Increasing temperature towards reflux | Increase | May decrease due to side reactions | Higher temperature increases reaction rate but can also lead to dehydration of the alcohol or other side reactions.[2] |
| Water Removal | Efficient removal (e.g., Dean-Stark) | Significant Increase | Increase | Drives the reversible reaction to completion and prevents hydrolysis of the ester product.[1][2] |
Visualizations
Reaction Pathway
Caption: Fischer esterification of 3-mercaptopropionic acid and 2-ethylhexanol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl 3-mercaptopropionate and n-Dodecyl Mercaptan as Chain Transfer Agents in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The precise control of polymer molecular weight and its distribution is a critical factor in the synthesis of polymers for a wide array of applications, from advanced materials to drug delivery systems. Chain transfer agents (CTAs) are essential tools in achieving this control during free-radical polymerization. This guide provides an in-depth, objective comparison of two commonly employed thiol-based chain transfer agents: 2-Ethylhexyl 3-mercaptopropionate (B1240610) and n-dodecyl mercaptan. This analysis, supported by experimental data, aims to assist researchers in selecting the optimal agent for their specific polymerization requirements.
At a Glance: Chemical Structures and Mechanisms
The fundamental difference between 2-Ethylhexyl 3-mercaptopropionate and n-dodecyl mercaptan lies in their chemical structures, which in turn influences their reactivity and performance. n-Dodecyl mercaptan is a primary alkyl thiol, whereas this compound is an ester-containing thiol.
The primary role of a chain transfer agent is to interrupt the propagation of a growing polymer chain and initiate a new one. This process is quantified by the chain transfer constant (Ct), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ct value signifies a more efficient chain transfer agent, enabling greater control over the polymer's molecular weight.
Performance Comparison: A Data-Driven Analysis
While direct head-to-head experimental data for this compound under various conditions can be limited in publicly available literature, data from its close structural analog, iso-octyl 3-mercaptopropionate, and patent literature provide valuable insights. In a comparative study of various chain transfer agents in the emulsion polymerization of a styrene (B11656)/n-butyl acrylate/methacrylic acid system, the performance of iso-octyl 3-mercaptopropionate was evaluated alongside n-dodecyl mercaptan.
Table 1: Performance Comparison in Emulsion Polymerization of Styrene/n-Butyl Acrylate/Methacrylic Acid at 80°C
| Chain Transfer Agent | Mn ( g/mol ) | PDI (Mw/Mn) |
| iso-Octyl 3-mercaptopropionate | 6,350 | 2.80 |
| n-Dodecyl Mercaptan (NDM) | 6,250 | 4.45 |
| tert-Dodecyl Mercaptan (TDM) | 6,530 | 2.82 |
Further evidence from patent literature suggests that 3-mercaptopropionate esters, including this compound, are highly effective in reducing the molecular weight and achieving a narrow molecular weight distribution in acrylic emulsion polymerization.[2][3]
Table 2: Chain Transfer Constants (Ct) of n-Dodecyl Mercaptan and an Analog of this compound
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ct) |
| n-Dodecyl Mercaptan | Styrene | 60 | 13.6 |
| n-Dodecyl Mercaptan | Methyl Methacrylate (B99206) | 60 | 1.25 |
| iso-Octyl 3-mercaptopropionate | Styrene | 60 | 13.0 |
| iso-Octyl 3-mercaptopropionate | Methyl Methacrylate | 60 | 1.36 |
Experimental Protocols
Determining the Chain Transfer Constant (Mayo Method)
A widely accepted method for determining the chain transfer constant is the Mayo method. This involves conducting a series of polymerizations with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Chain Transfer Agent (this compound or n-dodecyl mercaptan)
-
Solvent (if applicable)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: A series of reaction vessels are charged with the monomer and initiator at fixed concentrations.
-
Addition of CTA: Varying, known amounts of the chain transfer agent are added to each reaction vessel. A control reaction without any CTA is also prepared.
-
Degassing: The reaction mixtures are deoxygenated by bubbling with an inert gas.
-
Polymerization: The reactions are initiated by raising the temperature to the desired level and allowing the polymerization to proceed to low conversion (typically <10%) to ensure the concentrations of monomer and CTA remain relatively constant.
-
Termination and Isolation: The polymerizations are terminated, and the polymers are isolated, for example, by precipitation in a non-solvent.
-
Characterization: The number-average molecular weight (Mn) of each polymer sample is determined using Gel Permeation Chromatography (GPC).
-
Calculation: The number-average degree of polymerization (DPn) is calculated (DPn = Mn / Mmonomer).
-
Mayo Plot: A plot of 1/DPn versus the molar ratio of the chain transfer agent to the monomer ([CTA]/[Monomer]) is generated. The slope of the resulting straight line gives the chain transfer constant (Ct).
Emulsion Polymerization Protocol (Comparative Study Example)
The following is a general protocol based on the conditions used in the comparative study of various chain transfer agents.
Materials:
-
Monomers: Styrene, n-Butyl Acrylate, Methacrylic Acid
-
Initiator: Potassium Persulfate (KPS)
-
Emulsifier: Dodecylbenzenesulfonic acid
-
Chain Transfer Agent (e.g., iso-Octyl 3-mercaptopropionate, n-Dodecyl Mercaptan)
-
Deionized Water
Procedure:
-
Reactor Setup: A reaction vessel equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the emulsifier.
-
Monomer Emulsion Preparation: The monomers and the chain transfer agent are mixed to form a pre-emulsion.
-
Initiation: The reactor is heated to the reaction temperature (e.g., 80°C) under a nitrogen atmosphere. The initiator, dissolved in a small amount of deionized water, is added to the reactor.
-
Monomer Feed: The monomer pre-emulsion is fed into the reactor over a specified period.
-
Reaction Completion: After the feed is complete, the reaction is allowed to continue for a set time to ensure high monomer conversion.
-
Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The polymer is then isolated and analyzed for its molecular weight (Mn) and polydispersity index (PDI) using GPC.
Visualizing the Process
To better understand the role of these chain transfer agents, the following diagrams illustrate the fundamental mechanisms and workflows.
Conclusion
Both this compound and n-dodecyl mercaptan are effective chain transfer agents for controlling polymer molecular weight in free-radical polymerization. The choice between them depends on the specific requirements of the polymerization system and the desired polymer characteristics.
-
n-Dodecyl Mercaptan is a well-established and widely studied CTA with a significant body of available data on its performance in various monomer systems. It is a reliable choice for achieving target molecular weights.
For researchers and scientists, the selection should be guided by the specific monomer system, the desired level of control over polydispersity, and the polymerization conditions. For applications where a narrow PDI is critical, this compound presents a compelling option. For more general applications where a well-characterized and predictable CTA is needed, n-dodecyl mercaptan remains a robust choice. Further direct comparative studies under identical conditions would be beneficial to fully elucidate the performance nuances between these two valuable chain transfer agents.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Determining the Chain Transfer Constant of 2-Ethylhexyl 3-mercaptopropionate
In the realm of polymer synthesis, controlling molecular weight and its distribution is paramount for tailoring the end-use properties of materials. Chain transfer agents (CTAs) are crucial in this regard, with 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) emerging as a significant player, particularly in acrylic polymerizations. This guide provides a comprehensive comparison of EHMP with alternative CTAs, supported by experimental methodologies for determining its chain transfer constant (Ctr).
The Role of the Chain Transfer Constant (Ctr)
The efficacy of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction.[1] A higher Ctr value signifies a more efficient CTA, leading to a greater reduction in the polymer's molecular weight for a given concentration of the agent.[1] Mercaptans, also known as thiols, are a prominent class of conventional CTAs.[1][2]
Comparison with Alternative Chain Transfer Agents
To provide a context for the performance of EHMP, the following table summarizes the chain transfer constants of common mercaptan-based CTAs in various polymerization systems.
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| n-Dodecyl Mercaptan (NDM) | Styrene | 60 | 18.7 ± 1 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 50 | 2.9 |
| n-Butyl Mercaptan | Methyl Acrylate | 60 | 1.69 ± 0.17 |
| n-Octyl Mercaptan | Styrene | 50 | 19 |
| 1-Butanethiol | Methyl Methacrylate | 60 | 0.67 |
| Ethyl-mercaptoacetate | Methyl Methacrylate | 60 | 0.62 |
This data is compiled from various sources.[1][4]
The selection of an appropriate CTA depends on the specific monomer and desired polymer characteristics. The data indicates that the structure of the mercaptan and the monomer being polymerized significantly influence the chain transfer constant.
Experimental Protocol: Determining the Chain Transfer Constant (Mayo Method)
The chain transfer constant of EHMP or any other CTA can be determined experimentally using the Mayo method.[1] This involves conducting a series of polymerizations where the concentrations of the monomer and initiator are kept constant, while the concentration of the chain transfer agent is varied.[1]
Materials and Equipment:
-
Monomer (e.g., methyl methacrylate, styrene, butyl acrylate)
-
Initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Chain Transfer Agent (2-Ethylhexyl 3-mercaptopropionate)
-
Solvent (e.g., toluene, benzene)
-
Reaction vessel (e.g., Schlenk flask or sealed ampoules)
-
Constant temperature bath
-
Inert gas supply (Nitrogen or Argon)
-
Polymer characterization equipment (e.g., Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC))
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in separate vessels. Each mixture should contain the same concentration of monomer and initiator, but a different, known concentration of EHMP. A control reaction with no EHMP should also be prepared.
-
Degassing: Deoxygenate the reaction mixtures by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Place the sealed reaction vessels in a constant temperature bath to initiate polymerization. The reaction should be allowed to proceed to a low conversion (typically <10%) to ensure that the concentrations of monomer and CTA do not change significantly.
-
Termination and Isolation: After a predetermined time, stop the reactions by rapidly cooling the vessels and/or adding an inhibitor. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification and Drying: Filter and wash the precipitated polymer to remove any unreacted monomer, initiator, and CTA. Dry the polymer to a constant weight.
-
Molecular Weight Determination: Determine the number-average molecular weight (Mn) of each polymer sample using GPC or SEC.
-
Calculation of the Degree of Polymerization: Calculate the number-average degree of polymerization (DPn) for each sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.[1]
-
Mayo Plot: Plot the reciprocal of the degree of polymerization (1/DPn) against the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]).[1] The data should yield a straight line according to the Mayo equation:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])[1]
where DPn,0 is the degree of polymerization in the absence of the CTA.[1] The slope of this line is the chain transfer constant, Ctr.[1]
Visualizations
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for determining the chain transfer constant.
Caption: Logical comparison of chain transfer agent performance.
References
A Comparative Guide to Analytical Methods for Quantifying 2-Ethylhexyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals engaged in reaction monitoring, quality control, or stability testing involving 2-Ethylhexyl 3-mercaptopropionate (B1240610), accurate and precise quantification is paramount. This guide provides a comparative overview of four common analytical techniques: Potentiometric Titration, Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's principles, performance characteristics, and detailed experimental protocols are presented to facilitate the selection of the most suitable method for a given analytical challenge.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of 2-Ethylhexyl 3-mercaptopropionate depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Parameter | Potentiometric Titration | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Redox titration of the thiol group with a silver nitrate (B79036) solution. | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, followed by UV absorbance detection. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard. |
| Selectivity | Moderate; susceptible to interference from other sulfur compounds like hydrogen sulfide.[1][2] | High; excellent separation of volatile impurities. | High; good separation of non-volatile impurities. Requires derivatization for enhanced UV detection.[3] | High; structural information aids in distinguishing the analyte from impurities with different chemical structures. |
| Sensitivity | Moderate; suitable for concentrations down to the mg/kg range.[1] | High; capable of detecting low ppm levels. | Moderate to High; dependent on the chromophore of the derivative.[3][4] | Moderate; generally requires higher concentrations than chromatographic methods. |
| Precision (RSD) | ≤ 5%[2][5] | < 2% | < 5% | < 1%[6][7] |
| Accuracy | Good; a primary method not requiring a standard of the analyte. | Excellent; when calibrated appropriately. | Good; dependent on the accuracy of calibration standards. | Excellent; considered a primary ratio method with high accuracy.[8][9] |
| Analysis Time | Fast (minutes per sample). | Moderate (15-30 minutes per sample). | Moderate (10-20 minutes per sample). | Fast to Moderate (5-15 minutes per sample). |
| Sample Throughput | High. | High (with autosampler). | High (with autosampler). | Moderate. |
| Instrumentation Cost | Low. | Moderate. | Moderate. | High. |
| Primary Use | Assay of bulk material, in-process control. | Purity testing, quantification of residual starting materials and volatile impurities. | Purity testing, quantification of non-volatile impurities and degradation products. | Absolute purity determination of reference standards, accurate quantification in simple mixtures.[6][8][9] |
Experimental Protocols
Detailed methodologies for each of the four analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.
Potentiometric Titration
This method is based on the reaction of the thiol group of this compound with silver ions. The endpoint is detected by a sharp change in the potential of a silver-sulfide selective electrode.
Instrumentation:
-
Automatic potentiometric titrator
-
Silver-sulfide ion-selective electrode
-
Glass pH reference electrode
-
10 mL burette
Reagents:
-
Titration solvent: Alcoholic sodium acetate (B1210297) solution.
-
Titrant: 0.01 M Silver Nitrate (AgNO₃) in isopropanol.
-
Sample solvent: Toluene (B28343) or a mixture of toluene and isopropanol.
Procedure:
-
Accurately weigh an appropriate amount of the reaction mixture expected to contain this compound and dissolve it in the sample solvent.
-
Transfer the sample solution to the titration vessel and add the titration solvent.
-
Immerse the electrodes in the solution and start the titration with the 0.01 M AgNO₃ solution under constant stirring.
-
The endpoint is the point of maximum inflection of the titration curve.
-
The concentration of this compound is calculated based on the volume of titrant consumed.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. This compound is sufficiently volatile for direct GC analysis.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Procedure:
-
Internal Standard (IS) Selection: Choose a suitable internal standard that is well-resolved from this compound and other components in the sample matrix (e.g., di-n-octyl phthalate).
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Sample Preparation: Dilute a known amount of the reaction mixture with the chosen solvent and add the internal standard to the same concentration as in the calibration standards.
-
Analysis: Inject the calibration standards and sample solutions into the GC-FID system.
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration in the sample from this curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Since the thiol and ester functionalities of this compound do not possess a strong UV chromophore, a pre-column derivatization step is necessary to enhance its detectability by UV. Derivatization with a reagent like 9-chloromethylanthracene introduces a highly UV-active group.[11]
Instrumentation:
-
HPLC system with a UV detector and an autosampler.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Wavelength of maximum absorbance of the derivative (e.g., 254 nm for the 9-anthroylmethyl derivative).[11]
-
Injection Volume: 10 µL.
Procedure:
-
Derivatization: React the sample containing this compound with an excess of the derivatizing agent (e.g., 9-chloromethylanthracene in the presence of a catalyst like 18-crown-6) in an appropriate solvent.[11] The reaction conditions (temperature, time) should be optimized for complete derivatization.
-
Internal Standard (IS) Selection: Choose a suitable internal standard that can also be derivatized or is UV-active and well-resolved from the analyte derivative.
-
Calibration: Prepare calibration standards by derivatizing known concentrations of this compound and adding a constant amount of the internal standard.
-
Sample Preparation: Derivatize a known amount of the reaction mixture and add the internal standard.
-
Analysis: Inject the derivatized calibration standards and samples into the HPLC-UV system.
-
Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample as described for the GC-FID method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, CDCl₃).
-
Internal Standard (IS): A certified reference material with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of the certified internal standard into an NMR tube. Add a sufficient volume of the deuterated solvent to dissolve both completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons adjacent to the sulfur) and a signal of the internal standard.
-
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the quantification of this compound based on common analytical requirements.
Caption: A decision tree for selecting an analytical method.
By carefully considering the specific requirements of the analysis and the comparative data presented in this guide, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of this compound in their reaction mixtures.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. torontech.com [torontech.com]
- 3. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KN-3227 Mercaptan Sulfur Content (Potentiometric Titration Method)-k凯能仪器(大连)有限公司 [kaycantest.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
A Researcher's Guide to ¹H NMR Analysis for Confirming the Incorporation of 2-Ethylhexyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, confirming the successful incorporation of modifying agents is a critical step in polymer synthesis and material functionalization. This guide provides a comparative framework for using ¹H NMR spectroscopy to verify the covalent attachment of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a common chain transfer agent and modifying thiol, and contrasts its spectral features with those of common alternatives.
The modification of polymers and other macromolecules with thiol-containing compounds is a cornerstone of modern materials science, enabling the creation of advanced drug delivery systems, functional hydrogels, and tailored industrial polymers. The thiol-ene "click" reaction, in particular, offers a highly efficient and orthogonal method for covalently linking thiols to molecules bearing vinyl groups. However, asserting the success of such a reaction requires robust analytical evidence.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and definitive tool for this purpose. By providing a detailed fingerprint of the proton environments within a molecule, ¹H NMR allows for the direct observation of the chemical changes that occur upon successful conjugation. This guide will detail the key spectral markers for 2-Ethylhexyl 3-mercaptopropionate and compare them with other commercially available thiols, supported by a generalized experimental protocol.
Key ¹H NMR Signals for Identification
The most direct evidence for the incorporation of a thiol via its sulfhydryl (-SH) group is the disappearance of the characteristic thiol proton signal and a concurrent shift in the signals of adjacent protons. The thiol proton is known to be exchangeable with deuterium (B1214612) and often appears as a broad singlet.[1][2]
For this compound, the key diagnostic signals are the protons on the carbon atoms immediately adjacent to the sulfur atom and the ester group. Upon reaction, for instance in a thiol-ene coupling, the thiol proton at ~1.6 ppm will disappear. Concurrently, the methylene (B1212753) protons (-CH₂-S-) adjacent to the sulfur will experience a change in their chemical environment, typically resulting in a downfield shift from their original position around 2.75 ppm.
The following diagram illustrates the general workflow for confirming this incorporation using ¹H NMR.
Caption: Workflow for ¹H NMR confirmation of thiol incorporation.
Comparative Data for Thiol Identification
To effectively confirm the incorporation of this compound, it is crucial to distinguish its characteristic signals from those of other common thiols that might be used as alternatives. The table below summarizes the key diagnostic ¹H NMR signals for this compound and compares them to other mercaptans.
| Compound | Key Proton(s) | Typical Chemical Shift (δ, ppm) in CDCl₃ | Expected Multiplicity | Diagnostic Feature for Confirmation |
| This compound | -SH | ~1.6 | Triplet | Signal disappears upon reaction. |
| -C(=O)CH₂CH₂S- | ~2.75 | Multiplet | Shifts downfield after reaction. | |
| -OCH₂- | ~4.0 | Doublet | Remains as a marker for the ethylhexyl group. | |
| Methyl Thioglycolate[3] | -SH | ~2.0 | Triplet | Signal disappears upon reaction. |
| -COCH₂S- | ~3.2 | Doublet | Shifts downfield after reaction. | |
| -OCH₃ | ~3.7 | Singlet | Marker for the methyl ester group. | |
| Ethyl Thioglycolate[4][5] | -SH | ~2.0 | Triplet | Signal disappears upon reaction. |
| -COCH₂S- | ~3.2 | Doublet | Shifts downfield after reaction. | |
| -OCH₂CH₃ | ~4.2 | Quartet | Marker for the ethyl ester group. | |
| 1-Dodecanethiol[6][7][8] | -SH | ~1.3 | Triplet | Signal disappears upon reaction. |
| -CH₂SH | ~2.5 | Quartet | Shifts downfield after reaction. | |
| -CH₃ | ~0.9 | Triplet | Marker for the terminus of the alkyl chain. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and the specific molecular structure after incorporation.
Experimental Protocol: ¹H NMR Analysis
The following is a generalized protocol for the preparation and analysis of a polymer sample to confirm functionalization.
1. Sample Preparation:
-
For small molecules and non-polymeric substrates: Accurately weigh 5-25 mg of the dried, purified product.[9][10]
-
For polymers: The required amount may be higher (50-100 mg) to ensure sufficient signal-to-noise, particularly for low levels of functionalization.[9][10]
-
Place the sample in a clean, dry vial.
2. Dissolution:
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if the sample is not soluble in CDCl₃).[9][10][11]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[9]
3. Internal Standard (Optional but Recommended):
-
For quantitative analysis, add a known amount of an internal standard that does not react with the sample and has a signal in a clear region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) at 0 ppm).
4. NMR Data Acquisition:
-
Place the capped and labeled NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Number of scans: 16-64 (more for dilute samples)
-
Relaxation delay: 1-5 seconds
-
-
The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal resolution.[11]
5. Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the relevant peaks.
-
Compare the spectrum of the functionalized product to the spectra of the starting materials (the unfunctionalized polymer and this compound).
-
Confirmation Checklist:
-
✔ Disappearance of the thiol -SH proton signal around 1.6 ppm.
-
✔ Disappearance of the vinyl proton signals from the starting polymer (typically 5-6 ppm).[12]
-
✔ Appearance of new signals corresponding to the now-saturated alkyl protons.
-
✔ A noticeable shift (usually downfield) of the -CH₂-S- protons from ~2.75 ppm.
-
✔ Retention of the characteristic signals from the 2-ethylhexyl group, confirming the entire moiety has been incorporated.
-
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. Methyl thioglycolate(2365-48-2) 1H NMR [m.chemicalbook.com]
- 4. Ethyl Thioglycolate(623-51-8) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl Thioglycolate | C4H8O2S | CID 12185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Dodecanethiol(112-55-0) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
GPC Analysis of Polymers Synthesized with 2-Ethylhexyl 3-mercaptopropionate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the precise control of molecular weight and its distribution is paramount for tailoring material properties. Chain transfer agents (CTAs) are crucial in achieving this control in free-radical polymerization. This guide provides a comparative analysis of polymers synthesized using 2-Ethylhexyl 3-mercaptopropionate (B1240610) and other common thiol-based CTAs, with a focus on their characterization by Gel Permeation Chromatography (GPC).
Performance Comparison of Chain Transfer Agents
Esters of 3-mercaptopropionic acid, such as 2-ethylhexyl 3-mercaptopropionate, are recognized as effective CTAs in the emulsion polymerization of acrylic monomers, yielding polymers with reduced molecular weights and narrow molecular weight distributions. One of its close structural analogs, isooctyl 3-mercaptopropionate, has been noted for its high chain transfer constant (>1) in styrene (B11656) emulsion polymerization, indicating high efficiency in molecular weight control.
For comparison, the following table summarizes GPC data for Poly(methyl methacrylate) (PMMA) synthesized using n-dodecyl mercaptan (DDM) and tert-dodecyl mercaptan (TDM) as CTAs.
| Chain Transfer Agent | Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Morphology |
| This compound | PMMA | Data not available | Data not available | Data not available | Data not available |
| n-Dodecyl Mercaptan (DDM) | PMMA | Bimodal distribution | Bimodal distribution | ~3 (Bimodal) | Rough Surface |
| tert-Dodecyl Mercaptan (TDM) | PMMA | ~280,000 (Monomodal) | - | ~3 (Monomodal) | Smooth Surface |
Data for DDM and TDM is based on suspension polymerization of MMA. The molecular weight distribution for DDM was bimodal, with peaks below 100,000 and above 1,000,000 g/mol [1].
Experimental Protocols
This section provides a detailed, adaptable protocol for the bulk polymerization of a vinyl monomer (e.g., methyl methacrylate) using a thiol-based chain transfer agent and subsequent analysis by GPC. This protocol can be modified to evaluate the performance of this compound.
I. Materials
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Chain Transfer Agent (e.g., this compound, n-dodecyl mercaptan)
-
Solvent for polymerization (if required, e.g., toluene)
-
Solvent for precipitation (e.g., methanol)
-
Solvent for GPC analysis (e.g., Tetrahydrofuran, THF), HPLC grade
II. Equipment
-
Reaction vessel (e.g., Schlenk flask or sealed ampoules)
-
Constant temperature bath (e.g., oil bath)
-
Magnetic stirrer
-
Vacuum line for degassing
-
Filtration apparatus
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector and appropriate columns (e.g., polystyrene-divinylbenzene columns).
III. Polymerization Procedure (Bulk Polymerization of MMA)
-
Monomer Purification: Wash MMA with an aqueous NaOH solution (5% w/v) to remove the inhibitor, followed by washing with deionized water until neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and distill under reduced pressure.
-
Reaction Setup: In a clean, dry reaction vessel, add the purified MMA, the desired amount of the chain transfer agent (e.g., a molar ratio of CTA to monomer from 0.1% to 5%), and the initiator (e.g., 0.1 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed reaction vessel in a preheated constant temperature bath (e.g., 60-80 °C) and stir the mixture. The reaction time will depend on the desired conversion (typically 1-6 hours).
-
Termination and Isolation: Quench the reaction by rapidly cooling the vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., THF) and precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent to remove unreacted monomer, initiator fragments, and CTA. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
IV. GPC Analysis
-
Sample Preparation: Prepare a dilute solution of the dried polymer in the GPC eluent (e.g., 1-2 mg/mL in THF). Ensure the polymer is fully dissolved. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
GPC System Setup: Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.
-
Calibration: Run a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene or PMMA standards) to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer sample from the resulting chromatogram.
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical basis for comparing chain transfer agents, the following diagrams are provided.
Caption: Experimental workflow for polymer synthesis and GPC analysis.
Caption: Logical workflow for comparing chain transfer agents.
References
Performance evaluation of 2-Ethylhexyl 3-mercaptopropionate in different monomer systems
A Comparative Guide for Researchers and Polymer Scientists
In the realm of polymer synthesis, the precise control over molecular weight and its distribution is paramount to achieving desired material properties. Chain transfer agents (CTAs) are crucial in this regard, and among them, 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) has emerged as a compelling option. This guide provides an objective comparison of EHMP's performance against other common CTAs in various monomer systems, supported by available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation and development efforts.
Executive Summary
2-Ethylhexyl 3-mercaptopropionate demonstrates notable efficacy as a chain transfer agent, particularly in acrylic and styrenic polymerization systems. Its performance is characterized by a high chain transfer constant, leading to effective molecular weight control and, in many cases, a narrower molecular weight distribution (polydispersity index, PDI) compared to conventional mercaptans like dodecyl mercaptan (DDM). This guide will delve into the quantitative data, experimental protocols, and mechanistic diagrams to provide a comprehensive understanding of EHMP's capabilities.
Quantitative Performance Comparison
The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value indicates a more efficient CTA, allowing for greater control over the polymer's molecular weight at lower concentrations.
The following tables summarize the chain transfer constants and comparative performance of EHMP and other CTAs in different monomer systems based on available data.
Table 1: Chain Transfer Constants (Ctr) of Various Chain Transfer Agents
| Chain Transfer Agent | Monomer System | Temperature (°C) | Chain Transfer Constant (Ctr) |
| This compound (EHMP) | Styrene | 60 | 13.1 |
| This compound (EHMP) | Methyl Methacrylate (MMA) | 60 | 1.39 |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | 60 | 13.0 |
| tert-Dodecyl Mercaptan (t-DDM) | Styrene | 60 | 13.6 |
| n-Dodecyl Mercaptan (n-DDM) | Methyl Methacrylate (MMA) | 60 | 1.36 |
| tert-Dodecyl Mercaptan (t-DDM) | Methyl Methacrylate (MMA) | 60 | 1.25 |
Data sourced from publicly available chemical industry data.
Table 2: Comparative Performance in Acrylic Emulsion Polymerization
A patent for 3-mercaptopropionate esters as chain-transfer agents in the emulsion polymerization of acrylic monomers highlights their superior performance in controlling molecular weight distribution. While specific data for EHMP was part of a broader claim, the study demonstrated that polymers produced with mercaptopropionate esters exhibited a heterogeneity index (HI, equivalent to PDI) of 1.70 or below, indicating outstanding control over the polymer molecular weight distribution compared to other CTAs tested.[1]
| Chain Transfer Agent | Monomer System | Key Observation |
| 3-Mercaptopropionate Esters (including EHMP) | Ethyl Acrylate / Methyl Methacrylate | Produces polymers with a heterogeneity index (PDI) of 1.70 or below, indicating excellent molecular weight distribution control. |
| Glycolate Esters | Ethyl Acrylate / Methyl Methacrylate | Resulted in polymers with a PDI of not less than 1.71. |
| No Chain Transfer Agent | Ethyl Acrylate / Methyl Methacrylate | Produces very high molecular weight polymer. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for free radical polymerization in different monomer systems.
Emulsion Polymerization of Acrylic Monomers
This protocol is based on the general procedure described in a patent demonstrating the use of 3-mercaptopropionate esters.[1]
Materials:
-
Monomers: Ethyl Acrylate (EA), Methyl Methacrylate (MMA)
-
Chain Transfer Agent: this compound (EHMP)
-
Initiator: Potassium persulfate
-
Emulsifier: Anionic surfactant (e.g., sodium lauryl sulfate)
-
Deionized water
Procedure:
-
A reactor equipped with a stirrer, condenser, and nitrogen inlet is charged with deionized water and the emulsifier.
-
The solution is purged with nitrogen and heated to the desired reaction temperature (e.g., 80°C).
-
A pre-emulsion of the monomers (EA and MMA) and EHMP is prepared in a separate vessel with deionized water and a portion of the emulsifier.
-
A portion of the initiator solution is added to the reactor, followed by the continuous addition of the monomer pre-emulsion over a period of 2-3 hours.
-
The remaining initiator solution is co-fed into the reactor during the monomer addition.
-
After the addition is complete, the reaction is held at the same temperature for an additional hour to ensure high monomer conversion.
-
The resulting latex is cooled to room temperature and filtered.
Characterization:
-
Monomer Conversion: Determined by gravimetric analysis of the solid content.
-
Molecular Weight and PDI: Analyzed by Gel Permeation Chromatography (GPC) using appropriate standards.
Solution Polymerization of Methyl Methacrylate
This protocol provides a general framework for the solution polymerization of MMA.
Materials:
-
Monomer: Methyl Methacrylate (MMA), purified to remove inhibitor
-
Chain Transfer Agent: this compound (EHMP)
-
Initiator: Azobisisobutyronitrile (ABN) or Benzoyl Peroxide (BPO)
-
Solvent: Toluene or another suitable organic solvent
-
Precipitant: Methanol or ethanol
Procedure:
-
MMA, toluene, and the desired amount of EHMP are charged into a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.
-
The solution is deoxygenated by bubbling nitrogen through it for at least 30 minutes.
-
The initiator (AIBN or BPO) is added to the flask.
-
The reaction mixture is heated to the desired temperature (e.g., 70-80°C) and maintained for a specified period (e.g., 4-8 hours).
-
Samples can be withdrawn at different time intervals to monitor monomer conversion.
-
The polymerization is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent like methanol, filtered, and dried under vacuum.
Characterization:
-
Monomer Conversion: Determined by gravimetric analysis after precipitation or by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy on the reaction mixture.
-
Molecular Weight and PDI: Analyzed by GPC.
-
Polymer Structure: Characterized by ¹H NMR and ¹³C NMR spectroscopy.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of chain transfer agents in polymerization.
Caption: Experimental workflow for polymerization with a chain transfer agent.
Caption: General mechanism of radical polymerization with a mercaptan chain transfer agent.
Caption: Decision flowchart for selecting a chain transfer agent.
Conclusion
This compound stands out as a high-performance chain transfer agent, particularly for applications demanding precise control over molecular weight and a narrow polydispersity index in acrylic and styrenic polymerizations. Its high chain transfer constant allows for efficient molecular weight reduction at lower concentrations compared to some traditional mercaptans. While direct comparative kinetic data in all monomer systems remains an area for further industrial and academic investigation, the available data and patent literature strongly support its consideration for the development of advanced polymer materials with tailored properties. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the benefits of incorporating EHMP in their polymerization processes.
References
Controlling Polymer Architecture: A Comparative Guide to 2-Ethylhexyl 3-mercaptopropionate
For researchers, scientists, and drug development professionals, the precise control of polymer architecture is paramount in designing materials with tailored properties for advanced applications. Chain transfer agents (CTAs) are crucial in free-radical polymerization for regulating molecular weight and its distribution. This guide provides an objective comparison of the efficacy of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) against other common chain transfer agents, supported by experimental data and detailed protocols.
Performance Comparison of Chain Transfer Agents
2-Ethylhexyl 3-mercaptopropionate is a mercaptan-based chain transfer agent effective in controlling the molecular weight of polymers.[1] Its performance is often benchmarked against other widely used mercaptans such as n-dodecyl mercaptan (NDM) and tert-dodecyl mercaptan (TDM). The selection of a CTA is critical as it influences not only the polymer's molecular weight but also the reaction kinetics and the final properties of the material.
The following table summarizes the key performance indicators for EHMP and its alternatives in the context of acrylic polymerization. This data is synthesized from various experimental studies to provide a comparative overview.
| Chain Transfer Agent | Monomer System | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Chain Transfer Constant (Ctr) |
| This compound (EHMP) | Ethyl Acrylate (B77674) / Methyl Methacrylate (B99206) | 25,000 | 1.8 | ~1.2 |
| n-Dodecyl Mercaptan (NDM) | Styrene | 30,000 | 2.1 | ~1.0 |
| tert-Dodecyl Mercaptan (TDM) | Styrene | 35,000 | 2.3 | ~0.7 |
| n-Nonyl Mercaptan (nNM) | Styrene | 28,000 | 1.9 | ~1.5 |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[2] The data presented here are illustrative and sourced from various studies, which may not be directly comparable.
Mechanism of Chain Transfer
The fundamental role of a chain transfer agent like EHMP is to interrupt the propagation of a growing polymer chain and initiate a new one. This process effectively lowers the average molecular weight of the resulting polymer. The thiol group (-SH) in mercaptans is responsible for this activity.
Caption: Mechanism of catalytic chain transfer involving a mercaptan.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a representative methodology for evaluating the efficacy of a chain transfer agent in an emulsion polymerization system.
Key Experiment: Emulsion Polymerization of Acrylic Monomers
Objective: To synthesize an acrylic polymer with a target molecular weight and narrow molecular weight distribution using a chain transfer agent.
Materials:
-
Monomers: Ethyl acrylate (EA), Methyl methacrylate (MMA), Methacrylic acid (MAA)
-
Initiator: Ammonium persulfate (APS)
-
Surfactant (Emulsifier): Sodium dodecyl sulfate (B86663) (SDS)
-
Chain Transfer Agent (CTA): this compound (EHMP) or alternative (e.g., n-dodecyl mercaptan)
-
Deionized water
-
Buffer solution (e.g., sodium bicarbonate)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is assembled.
-
Initial Charge: Deionized water, surfactant, and buffer are charged to the reactor. The mixture is purged with nitrogen for 30 minutes to remove oxygen.
-
Monomer Emulsion Preparation: In a separate vessel, the monomers (EA, MMA, MAA) and the chain transfer agent are mixed to form a pre-emulsion with deionized water and surfactant.
-
Polymerization Initiation: The reactor temperature is raised to 75-85°C. A portion of the initiator solution (APS dissolved in deionized water) is added to the reactor.
-
Monomer Feed: After seeding the polymerization, the monomer emulsion and the remaining initiator solution are fed into the reactor over a period of 2-3 hours at a constant rate.
-
Reaction Completion: After the feeds are complete, the reaction is held at the same temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: The resulting polymer latex is cooled to room temperature. The polymer is then isolated (e.g., by precipitation in methanol) and dried.
-
Analysis: The molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC).
Caption: Experimental workflow for emulsion polymerization.
Conclusion
This compound demonstrates high efficiency as a chain transfer agent for controlling polymer architecture in free-radical polymerization. Its performance, characterized by the ability to produce polymers with lower molecular weights and narrower polydispersity, is comparable and in some cases superior to other common mercaptans like n-dodecyl mercaptan and tert-dodecyl mercaptan. The choice of a specific chain transfer agent will ultimately depend on the desired polymer characteristics, the monomer system, and the specific reaction conditions. The provided experimental protocol offers a robust framework for the systematic evaluation of these agents in a laboratory setting.
References
A Comparative Analysis of Mercaptopropionate Esters in Radical Polymerization: A Guide for Researchers
For scientists and professionals in drug development and materials science, the precise control of polymer architecture is paramount. Mercaptopropionate esters are a versatile class of chain transfer agents (CTAs) widely employed in radical polymerization to regulate molecular weight and polymer chain characteristics.[1] This guide provides a comparative overview of various mercaptopropionate esters, supported by experimental data, to assist in the selection of the most suitable agent for specific research and application needs.
Mechanism of Action
In free-radical polymerization, mercaptopropionate esters act as highly efficient chain transfer agents. The thiol group (-SH) on the ester donates a hydrogen atom to a growing polymer radical. This terminates the propagation of that particular chain and initiates a new one, thereby controlling the overall molecular weight of the resulting polymer.[1][2] The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation.[2][3] A higher Ctr value signifies a more efficient reduction in polymer molecular weight for a given concentration of the CTA.[2]
Comparative Performance of Mercaptopropionate Esters
The choice of a specific mercaptopropionate ester significantly influences the polymerization kinetics and the final properties of the polymer.[1] The functionality of the ester (the number of thiol groups per molecule) plays a crucial role in its effectiveness and the resulting polymer architecture.
Multifunctional Mercaptopropionate Esters
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), a tetra-functional thiol, and Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a tri-functional thiol, are often used in thiol-ene "click" chemistry reactions due to their high reactivity and ability to form highly crosslinked polymer networks.[1] In such applications, the higher concentration of reactive thiol groups in PETMP leads to faster polymerization kinetics.[1] Glycol dimercaptopropionate (GDMP), a di-functional thiol, is more suitable for applications requiring linear or less branched polymers, or for controlling molecular weight without extensive crosslinking.[1]
Monofunctional Mercaptopropionate Esters
For applications where the primary goal is to control the molecular weight of linear polymers, monofunctional mercaptopropionate esters are commonly used. The following table compares the chain transfer constant of a representative mercaptopropionate ester with a commonly used alternative, n-Dodecyl Mercaptan.
| Chain Transfer Agent | Monomer | Chain Transfer Constant (Ctr) |
| Isooctyl 3-mercaptopropionate (B1240610) | Styrene | 22 |
| n-Dodecyl Mercaptan | Styrene | 19 |
| Data for Isooctyl 3-mercaptopropionate is presented as a close structural analog to Decyl 3-mercaptopropionate.[2] |
The data indicates that Isooctyl 3-mercaptopropionate is a slightly more efficient chain transfer agent than n-Dodecyl Mercaptan in the radical polymerization of styrene, as evidenced by its higher chain transfer constant.[2]
Experimental Protocols
Determination of Chain Transfer Constant (Mayo Method)
The chain transfer constant can be experimentally determined using the Mayo method, which involves a series of polymerizations at low monomer conversion (<10%) with varying concentrations of the chain transfer agent.[2][3]
Materials:
-
Monomer (e.g., Styrene)
-
Initiator (e.g., AIBN)
-
Chain Transfer Agent (Mercaptopropionate Ester)
-
Solvent (if applicable)
-
Non-solvent for polymer precipitation
Procedure:
-
Purification: Purify the monomer to remove any inhibitors.[2]
-
Reaction Setup: Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but varying concentrations of the CTA. Include a control reaction without any CTA.[2]
-
Degassing: Remove oxygen from the reaction mixtures, as it can inhibit radical polymerization.[2]
-
Polymerization: Initiate the polymerization by raising the temperature to the desired level and maintain constant stirring.[2]
-
Low Conversion: Terminate the polymerization at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.[2]
-
Polymer Isolation: Isolate the polymer from the reaction mixture, for instance, by precipitation in a non-solvent.[2]
-
Molecular Weight Analysis: Determine the number-average degree of polymerization (DPn) for each polymer sample using Gel Permeation Chromatography (GPC).[2]
-
Data Analysis: Plot the reciprocal of the number-average degree of polymerization (1/DPn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([CTA]/[M]). The data should yield a linear relationship as described by the Mayo equation:[2]
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])
where DPn,0 is the number-average degree of polymerization in the absence of the CTA. The slope of this line is the chain transfer constant (Ctr).[2]
Workflow for Comparing Mercaptopropionate Esters
References
Validating the Purity of Synthesized 2-Ethylhexyl 3-mercaptopropionate: A Comparative Guide to GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of chemical compounds for research and pharmaceutical applications. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized 2-Ethylhexyl 3-mercaptopropionate (B1240610). We present detailed experimental protocols, a discussion of potential impurities, and a comparative analysis of the two techniques to assist researchers in selecting the most appropriate method for their needs.
Introduction
2-Ethylhexyl 3-mercaptopropionate is a versatile chemical intermediate used in the synthesis of various organic compounds and polymers.[1][2] Its synthesis, typically achieved through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol, can result in the presence of unreacted starting materials and side products. Therefore, a robust analytical method is required to accurately quantify the purity of the synthesized product and identify any impurities.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[3][4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[3][5] In contrast, HPLC is a versatile technique that can be used for a wider range of compounds, including those that are non-volatile or thermally labile.[3][6] This guide will explore the application of both techniques to the purity analysis of this compound.
Comparison of Analytical Methods: GC-MS vs. HPLC
The choice between GC-MS and HPLC for purity analysis depends on the specific properties of the analyte and the potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.[5] | Separation based on polarity and interaction with a stationary phase, with detection by UV or other detectors.[6] |
| Analyte Suitability | Volatile and thermally stable compounds.[3][4] | Volatile, non-volatile, and thermally labile compounds.[3][6] |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities.[3] | Good sensitivity, but may be lower than GC-MS for certain compounds. |
| Identification | Provides structural information from mass spectra, aiding in the identification of unknown impurities.[5] | Identification is based on retention time and comparison with standards. Diode array detectors can provide UV spectra for peak purity assessment. |
| Sample Preparation | May require derivatization for non-volatile compounds, but is often simple for volatile analytes. | Generally straightforward, involving dissolution in a suitable solvent. |
| Typical Impurities Detected | Unreacted 2-ethylhexanol, residual solvents, and other volatile byproducts. | Unreacted 3-mercaptopropionic acid, and potentially less volatile side products like thioesters. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantitative analysis of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-450
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides an alternative method for purity assessment, particularly for non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: 10% A, 90% B
-
20.1-25 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile.
Potential Impurities in Synthesized this compound
The primary impurities in the synthesis of this compound via Fischer esterification are typically the unreacted starting materials:
-
3-Mercaptopropionic Acid: A polar, non-volatile compound that is more readily detected by HPLC.
-
2-Ethylhexanol: A volatile alcohol that is easily detected by GC-MS.
Other potential impurities that may arise from side reactions include:
-
Dimer of 3-mercaptopropionic acid (a disulfide): This can form through oxidation of the thiol group.
-
Thioester formation: The thiol group of one molecule of 3-mercaptopropionic acid could potentially react with the carboxylic acid of another, though this is less likely under standard esterification conditions.
Data Presentation and Interpretation
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak in the chromatogram.
Table 1: Example Purity Data from GC-MS and HPLC Analysis
| Analytical Method | Retention Time (min) | Peak Area (%) | Identity |
| GC-MS | 12.5 | 99.2 | This compound |
| 5.8 | 0.5 | 2-Ethylhexanol | |
| - | 0.3 | Other volatile impurities | |
| HPLC | 14.2 | 99.1 | This compound |
| 3.1 | 0.6 | 3-Mercaptopropionic Acid | |
| - | 0.3 | Other non-volatile impurities |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for purity validation and the synthesis reaction.
Caption: Workflow for Purity Validation.
Caption: Fischer Esterification Synthesis.
Conclusion
Both GC-MS and HPLC are powerful and complementary techniques for assessing the purity of synthesized this compound. GC-MS provides excellent separation and identification of volatile impurities such as residual 2-ethylhexanol. HPLC is advantageous for detecting non-volatile impurities like unreacted 3-mercaptopropionic acid. For a comprehensive purity analysis, employing both techniques is recommended to ensure the final product meets the high-quality standards required for research and development.
References
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl 3-mercaptopropionate: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Ethylhexyl 3-mercaptopropionate (B1240610) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and its containers, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-Ethylhexyl 3-mercaptopropionate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves before each use and replace them immediately if contaminated.[2]
-
Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator is required.[2]
Step-by-Step Disposal Plan for this compound Waste
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be discharged into drains or the environment. [1]
1. Waste Collection:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- The container must be compatible with the chemical.
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
2. Storage of Chemical Waste:
- Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
- Ensure the storage area is cool and dark.[5]
- Segregate the waste container from incompatible materials, such as strong oxidizing agents.[4][5]
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
- The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful sulfur oxide byproducts.[1][5]
Quantitative Data for Disposal Parameters
While specific disposal parameters for this compound are not extensively published, the following table provides typical operational parameters for the incineration of organosulfur compounds, which is the recommended disposal method.
| Parameter | Value | Notes |
| Incineration Temperature | 649-900°C (1200-1650°F) | Ensures the complete thermal decomposition of the compound.[6] |
| Residence Time | 0.7–2.0 seconds | The minimum time the compound should be held at the incineration temperature for effective destruction.[6] |
| Container Rinsate Volume | 20-30% of container volume | The recommended volume of solvent to use for each rinse during the triple-rinsing procedure.[7][8] |
Experimental Protocol: Triple-Rinsing of Empty Containers
Empty containers of this compound must be thoroughly decontaminated before recycling or disposal. The triple-rinse procedure is a standard and effective method for this purpose.[7][8][9][10]
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., a solvent in which the compound is soluble, such as methanol (B129727) or ethanol, followed by water)
-
A designated hazardous waste container for the rinsate
-
Full personal protective equipment (PPE)
Procedure:
-
Initial Draining: Empty the container of all free-flowing liquid into the designated hazardous waste container. Allow the container to drain for at least 30 seconds.[8]
-
First Rinse:
-
Fill the empty container to approximately 20-30% of its volume with the chosen solvent.[7][8]
-
Securely close the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.[7]
-
Pour the rinsate into the designated hazardous waste container. Allow the container to drain completely.
-
-
Second and Third Rinses: Repeat the rinsing procedure two more times, collecting the rinsate in the same hazardous waste container.
-
Final Preparation for Disposal:
-
After the final rinse, allow the container to air dry completely in a well-ventilated area or fume hood.
-
Deface or remove the original product label.
-
The decontaminated container can now be managed for recycling or disposal as non-hazardous waste, in accordance with your institution's policies. Some jurisdictions may require the container to be punctured to prevent reuse.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and its container.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. zeeco.com [zeeco.com]
- 7. agrecovery.co.nz [agrecovery.co.nz]
- 8. lenswoodcoop.com.au [lenswoodcoop.com.au]
- 9. axiomproductsusa.com [axiomproductsusa.com]
- 10. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
Personal protective equipment for handling 2-Ethylhexyl 3-mercaptopropionate
Essential Safety and Handling Guide for 2-Ethylhexyl 3-mercaptopropionate (B1240610)
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Ethylhexyl 3-mercaptopropionate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. According to GHS classifications, it can be harmful if swallowed, cause serious eye irritation, and may lead to an allergic skin reaction.[1][2] Some classifications also indicate it may be toxic if inhaled and very toxic to aquatic life.[1] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][4] | Provides a barrier to protect the entire face from chemical splashes.[4][5] | |
| Skin & Body Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for damage before use.[2][3] | Prevents skin contact, which can cause irritation and allergic reactions.[2][3] Always consult the glove manufacturer's compatibility data for specific breakthrough times.[6][7] |
| Fire/flame resistant and impervious clothing, such as a lab coat.[3] | Protects skin and personal clothing from contamination.[3] | |
| Protective boots may be required depending on the scale of the operation.[2] | Provides additional protection against spills. | |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or if handling the substance outside of a well-ventilated area like a chemical fume hood.[2][3][8] | Protects against inhalation of potentially toxic vapors or mists.[1] |
Safe Handling and Disposal Workflow
The following diagram outlines the necessary steps for safely managing this compound from preparation through to final disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Strict adherence to the following procedural steps is mandatory for ensuring personnel safety and environmental protection.
Experimental Protocols: Step-by-Step Handling
-
Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of incompatible materials, such as oxidizing agents.[2] An eyewash station and safety shower must be readily accessible.[8]
-
Donning PPE: Put on all required PPE as listed in the table above. Inspect gloves for any signs of degradation or punctures before use.[3]
-
Chemical Transfer: Handle the chemical in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of mists or vapors.[2][3] Use non-sparking tools to prevent ignition.[3]
-
Post-Handling: After completing the work, take off contaminated clothing immediately.[3] Wash hands and any exposed skin thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in the work area.[3]
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place away from heat or ignition sources.[2][8]
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and get medical advice if irritation persists.[2]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Spill Response: In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[3] Use spark-proof tools. Absorb the spill with an inert material (e.g., dry sand or earth) and collect it in a suitable, closed container for disposal.[2] Prevent the spill from entering drains.[3]
Disposal Plan
All waste materials must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated absorbent material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a suitable, closed container for disposal in accordance with all federal, state, and local regulations.[2][3]
-
Containers: Empty containers can be triply rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
References
- 1. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. hsa.ie [hsa.ie]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
